2H-chromen-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-chromen-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFDPPXBBMFDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(C=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663631 | |
| Record name | 2H-1-Benzopyran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170729-16-5 | |
| Record name | 2H-1-Benzopyran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2H-Chromen-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of 2H-chromen-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific molecule, this guide outlines a plausible and robust synthetic strategy based on well-established chemical transformations. The proposed pathway involves a two-step sequence: the synthesis of a 5-nitro-2H-chromene intermediate, followed by its selective reduction to the target 5-amino-2H-chromene.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through the construction of a nitro-substituted chromene ring, followed by the reduction of the nitro group to an amine. This strategy is advantageous as it utilizes readily available starting materials and employs reliable and high-yielding reactions.
Experimental Protocols
The following are detailed, proposed experimental procedures for the synthesis of this compound. These protocols are based on analogous reactions reported in the literature for similar substrates.
Step 1: Synthesis of 5-Nitro-2H-chromene
This step involves the propargylation of 5-nitrosalicylaldehyde followed by a thermal cyclization.
Materials:
-
5-Nitrosalicylaldehyde
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Propargylation: To a solution of 5-nitrosalicylaldehyde (1.0 eq) in anhydrous acetone, anhydrous potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. Propargyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12-16 hours, with monitoring by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude propargyl ether intermediate.
-
Cyclization: The crude 2-(prop-2-yn-1-yloxy)-5-nitrobenzaldehyde is dissolved in toluene and heated to reflux for 6-8 hours. The progress of the cyclization is monitored by TLC.
-
Purification: Upon completion, the toluene is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 5-nitro-2H-chromene.
Step 2: Reduction of 5-Nitro-2H-chromene to this compound
This step involves the chemoselective reduction of the nitro group. Several methods are available for the reduction of aromatic nitro groups in the presence of other reducible functionalities like alkenes.[1][2][3][4] A common and effective method utilizes iron powder in the presence of an ammonium salt.[2]
Materials:
-
5-Nitro-2H-chromene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: A mixture of 5-nitro-2H-chromene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel if necessary.
Characterization Data
As there is no direct literature available for the characterization of this compound, the following table provides predicted data based on the analysis of structurally similar compounds, such as other amino-substituted chromenes and aromatic amines with ether linkages.[5][6][7][8]
| Analysis | Predicted Data for this compound |
| Appearance | Likely a solid, color ranging from off-white to brown. |
| ¹H NMR | Aromatic Protons: Signals expected in the range of δ 6.5-7.5 ppm. The protons on the benzene ring will show characteristic splitting patterns based on their coupling with each other. Amine Protons: A broad singlet for the -NH₂ group, typically in the range of δ 3.5-5.0 ppm, which is exchangeable with D₂O. Chromene Protons: Signals for the protons on the dihydropyran ring are expected. The -OCH₂- protons would likely appear as a doublet around δ 4.5-5.0 ppm, and the vinylic protons as multiplets in the δ 5.5-6.5 ppm region. |
| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon bearing the amino group (C5) would be significantly shielded. Chromene Carbons: The -OCH₂- carbon is expected around δ 65-70 ppm. The vinylic carbons would appear in the olefinic region (δ 120-130 ppm). |
| IR (Infrared) Spectroscopy (cm⁻¹) | N-H Stretching: Two characteristic sharp to medium bands for the primary amine in the region of 3300-3500 cm⁻¹.[8][9][10][11] C-N Stretching: A strong band in the aromatic amine region, approximately 1250-1335 cm⁻¹.[8] C=C Stretching: Aromatic and vinylic C=C stretching bands around 1500-1650 cm⁻¹. C-O-C Stretching: Asymmetric and symmetric stretching bands for the aryl alkyl ether linkage, typically in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent molecular ion peak corresponding to the molecular weight of C₉H₉NO. Subsequent fragmentation patterns would likely involve loss of small neutral molecules. |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final characterization of this compound.
This comprehensive guide provides a robust framework for the successful synthesis and characterization of this compound. Researchers are encouraged to optimize the proposed reaction conditions and perform thorough analytical characterization to confirm the structure of the final product.
References
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. wikieducator.org [wikieducator.org]
- 11. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 2H-Chromen-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-chromen-5-amine, a heterocyclic aromatic amine, belongs to the chromene class of compounds. The chromene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. Derivatives of chromene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological signaling pathways.
Physicochemical Data
Due to the limited availability of direct experimental data for this compound, the following table summarizes its fundamental identifiers and predicted physicochemical properties. These predicted values offer a valuable starting point for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 170729-16-5 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.18 g/mol | Calculated |
| Predicted logP | 1.5 - 2.0 | Estimated based on fragment methods[2] |
| Predicted pKa (of the conjugate acid) | 4.0 - 5.0 | Estimated for aromatic amines[3] |
| Predicted Aqueous Solubility | Moderately soluble | Inferred from logP and amine properties[4] |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
Experimental Protocols
Synthesis of 2H-Chromene Derivatives
General Protocol for Amino Acid-Promoted Synthesis of 2H-Chromenes:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted salicylaldehyde (1 equivalent), an enal (1.5-2.5 equivalents), and a catalytic amount of an amino acid (e.g., L-alanine, 10-20 mol%).
-
Solvent: Add a suitable solvent, such as toluene or propyl acetate, to achieve a desired concentration (e.g., 0.1 M).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2H-chromene derivative.
Determination of Aqueous Solubility
The solubility of an amine in water can be determined through the following general procedure.[4][7]
-
Sample Preparation: To a test tube, add a small, accurately weighed amount of this compound.
-
Addition of Water: Add a measured volume of distilled water (e.g., 2 mL) to the test tube.
-
Mixing: Vigorously stir or vortex the mixture for a set period to ensure maximum dissolution.
-
Observation: Observe the solution for the presence of undissolved solid. If the solid completely dissolves, the compound is considered soluble at that concentration.
-
pH Measurement: Use a calibrated pH meter or pH paper to determine the pH of the resulting solution.
-
Acidification: To assess solubility in acidic conditions, add a 10% HCl solution dropwise to the aqueous suspension until the solution becomes acidic. Observe any changes in solubility.
Determination of pKa (Basicity)
The pKa of the conjugate acid of an amine, which is a measure of its basicity, can be determined by titration.
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Titration Setup: Place the amine solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode connected to a pH meter.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, measured increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of the acid titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).
Biological Activity and Signaling Pathways
Derivatives of the chromene scaffold have been extensively studied for their potential as anticancer agents.[8][9] These compounds can induce cell death and inhibit cell proliferation through various molecular mechanisms. One of the key signaling pathways implicated in the anticancer activity of chromene derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Additionally, these compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[9]
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Certain chromene derivatives have been found to inhibit this pathway.[9]
Caption: Inhibition of the NF-κB signaling pathway by a 2H-chromene derivative.
Apoptosis Induction Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Chromene derivatives can induce apoptosis through the activation of caspase cascades.[9]
References
- 1. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemhaven.org [chemhaven.org]
- 7. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric chromene derivatives with anticancer effects from Mallotus apelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Spectrometric Characterization of 2H-Chromen-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic and spectrometric data for the novel compound 2H-chromen-5-amine. Due to the absence of published experimental data for this specific molecule, this document presents predicted values derived from established principles of NMR, IR, and mass spectrometry. It also includes standardized experimental protocols for the acquisition of such data, serving as a foundational resource for researchers synthesizing or working with this and related compounds.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure, including the aromatic amine, the dihydro-pyran ring, and the vinyl ether moiety.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.95 | t, J=7.8 Hz | 1H | H-7 |
| ~6.25 | d, J=7.8 Hz | 1H | H-6 |
| ~6.15 | d, J=7.8 Hz | 1H | H-8 |
| ~5.80 | dt, J=9.8, 3.4 Hz | 1H | H-3 |
| ~4.75 | d, J=9.8 Hz | 1H | H-4 |
| ~4.60 | s (broad) | 2H | -NH₂ |
| ~3.40 | dd, J=17.0, 3.4 Hz | 2H | H-2 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C-8a |
| ~145.5 | C-5 |
| ~130.0 | C-7 |
| ~125.0 | C-4 |
| ~122.0 | C-3 |
| ~115.0 | C-4a |
| ~110.0 | C-8 |
| ~105.0 | C-6 |
| ~65.0 | C-2 |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend |
| 1600 - 1450 | Strong to Medium | Aromatic C=C stretch |
| 1250 - 1200 | Strong | Aryl C-N stretch |
| 1230 - 1200 | Strong | Asymmetric C-O-C stretch (vinyl ether) |
Predicted Mass Spectrometry Data
| m/z | Predicted Identity |
| 161 | [M]⁺ (Molecular Ion) |
| 132 | [M - CH₂CH]⁺ |
| 117 | [M - C₂H₄O]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic and spectrometric data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition : A standard one-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Background Collection : A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
-
Sample Collection : The sample spectrum is then collected. The instrument typically scans the mid-IR range (4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[1]
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.
-
Ionization : Electron Impact (EI) is a common ionization technique for small molecules. In this method, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.[2][3] Other "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the observation of the molecular ion.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[3][4]
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.[3][4]
Visualizations
The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound like this compound.
Caption: General workflow for the synthesis and characterization of a novel organic compound.
References
The Enduring Legacy of 2H-Chromenes: From Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2H-chromene scaffold, a heterocyclic system consisting of a fused benzene and pyran ring, is a cornerstone in the fields of natural product chemistry and medicinal chemistry. First identified in the 19th century, this privileged structure is found in a vast array of naturally occurring compounds and has served as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 2H-chromene derivatives, alongside a detailed exploration of their biological activities and the experimental methodologies used to uncover them.
A Journey Through Time: The Discovery and Historical Synthesis of the 2H-Chromene Ring System
The story of 2H-chromenes is intrinsically linked to the exploration of natural products. The closely related 2H-chromen-2-one, or coumarin, was first isolated from tonka beans in 1820.[1] The synthesis of coumarin itself was a landmark achievement in organic chemistry, with Sir William Henry Perkin first reporting its laboratory synthesis in 1868.[1] While the exact first synthesis of the parent 2H-chromene is less definitively documented in readily available historical records, early synthetic efforts in the late 19th and early 20th centuries focused on building upon the coumarin framework and exploring reactions of salicylaldehydes with various reagents.
One of the foundational methods for the synthesis of chromene derivatives is the Perkin reaction , which involves the condensation of salicylaldehyde with an acid anhydride in the presence of its corresponding carboxylate salt. Another classical approach is the Pechmann condensation , which utilizes a phenol and a β-ketoester under acidic conditions to form a coumarin, which can then be further modified.[2][3] These early methods, while historically significant, often required harsh reaction conditions and offered limited substrate scope and yields.
The 20th century saw the development of more versatile and efficient synthetic strategies. The Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound, was adapted for the synthesis of chalcones which could then be cyclized to form chromenes.[4][5][6] This approach provided greater flexibility in the introduction of substituents.
Modern Synthetic Strategies: Efficiency and Diversity
Contemporary synthetic chemistry has ushered in an era of highly efficient and stereoselective methods for the construction of the 2H-chromene core. These modern techniques offer significant advantages over classical methods, including milder reaction conditions, greater functional group tolerance, and higher yields.
Catalytic Approaches
The advent of transition metal catalysis has revolutionized the synthesis of 2H-chromenes.[2] Palladium-, gold-, and rhodium-catalyzed reactions have enabled the construction of the chromene ring through various cyclization and annulation strategies.[7][8] For instance, rhodium-catalyzed [5+1] annulation of alkenylphenols with allenes provides a direct route to 2,2-disubstituted 2H-chromenes.[7]
Organocatalysis has also emerged as a powerful tool, offering metal-free alternatives for the synthesis of chiral 2H-chromene derivatives. These reactions often proceed through domino or cascade sequences, allowing for the rapid assembly of complex molecular architectures from simple starting materials.[9]
Green Chemistry Approaches
In line with the principles of sustainable chemistry, several "green" methods for 2H-chromene synthesis have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of environmentally benign catalysts and solvents.[7]
Quantitative Insights into Biological Activity
2H-chromene derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The following tables summarize key quantitative data for representative 2H-chromene compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | T47D (Breast Cancer) | 8.8 | [8] |
| Doxorubicin (Reference) | T47D (Breast Cancer) | 9.8 | [8] |
| Compound 61 | HCT-116 (Colon Cancer) | 1.08 µg/mL | [8] |
| Compound 61 | HepG-2 (Liver Cancer) | 1.21 µg/mL | [8] |
| Compound 61 | A-549 (Lung Cancer) | 1.84 µg/mL | [8] |
| Compound 61 | MCF-7 (Breast Cancer) | 2.42 µg/mL | [8] |
| Compound 10a | HepG2 (Liver Cancer) | 0.98 ± 0.11 (Telomerase inhibition) | [10] |
| Compound 2 | HT-29 (Colon Cancer) | Lower than Doxorubicin | [11] |
| Compound 5 | HepG-2 (Liver Cancer) | Lower than Doxorubicin | [11] |
| Compound 6 | MCF-7 (Breast Cancer) | Lower than Doxorubicin | [11] |
| Compound 3b | Various Human Tumor Cell Lines | 0.012-0.045 | [12] |
| Compound ID | Anti-inflammatory Target/Assay | IC50 (µM) | Reference |
| Compound E25 | COX-2 | 0.0707 ± 0.0047 | |
| Compound 5g | TNF-α | 1.108 ± 0.002 | |
| Compound 5i | TNF-α | 0.423 ± 0.022 | |
| Compound 5k | TNF-α | 0.047 ± 0.001 | |
| Compound 5l | TNF-α | 0.070 ± 0.002 | |
| Compound 8f | TNF-α | 0.142 ± 0.001 | |
| Prednisolone (Reference) | TNF-α | 0.033 ± 0.002 |
Key Signaling Pathways Modulated by 2H-Chromene Derivatives
The therapeutic effects of 2H-chromene derivatives are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis.
Anticancer Activity: Targeting the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Several 2H-chromene derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[10] They can interfere with the accumulation of β-catenin in the nucleus, thereby preventing the transcription of Wnt target genes that drive tumor growth.
Anti-inflammatory Activity: Modulating the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines. Certain 2H-chromene derivatives have been shown to exert potent anti-inflammatory effects by suppressing the activation of the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 2H-chromene derivatives.
General Procedure for the Synthesis of 2-Amino-4H-chromenes
A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a substituted phenol (1 mmol) is dissolved in ethanol (10 mL). A catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol), is added to the solution. The reaction mixture is then stirred at room temperature or heated under reflux for a specified period (typically 1-6 hours), while being monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂. The cells are then treated with various concentrations of the test 2H-chromene derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A stock solution of the compound is prepared in dimethyl sulfoxide (DMSO) and diluted with the culture medium to the final concentrations. After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Anti-inflammatory Activity Assay (Measurement of Nitric Oxide Production)
RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight. The cells are then pre-treated with various concentrations of the 2H-chromene derivatives for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitric oxide (NO) in the culture supernatants is determined by measuring the accumulation of nitrite using the Griess reagent. Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
Conclusion and Future Perspectives
The journey of 2H-chromene derivatives, from their initial discovery in natural sources to their current status as promising drug candidates, highlights their enduring importance in chemical and biomedical research. The continuous development of innovative synthetic methodologies has enabled the creation of diverse libraries of these compounds, facilitating the exploration of their structure-activity relationships and the identification of potent and selective modulators of various biological targets. As our understanding of the complex signaling pathways involved in diseases like cancer and inflammation deepens, the rational design of novel 2H-chromene derivatives with enhanced therapeutic profiles will undoubtedly continue to be a vibrant and fruitful area of research, with the potential to deliver the next generation of life-saving medicines.
References
- 1. Coumarin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic effects of β-elemene via attenuation of the Wnt/β-catenin signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Amino-4H-Chromene Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The quest for novel molecular architectures that can serve as foundational templates for drug discovery is a cornerstone of medicinal chemistry. Within this landscape, "privileged scaffolds" have emerged as particularly valuable. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for developing new therapeutic agents. While the specific query for "2H-chromen-5-amine" points to a particular substitution pattern on the chromene nucleus, a comprehensive review of scientific literature reveals that the isomeric 2-amino-4H-chromene scaffold is the overwhelmingly predominant and pharmacologically significant structure. This guide will, therefore, focus on this well-researched and validated privileged scaffold, providing an in-depth analysis of its synthesis, biological activities, and therapeutic potential.
The 2-amino-4H-chromene moiety is a prominent heterocyclic system found in a variety of natural products and synthetic compounds. Its structure has proven to be a versatile template for designing potent agents against a range of diseases, most notably cancer, as well as microbial and inflammatory conditions. This document serves as a technical guide for researchers, summarizing key quantitative data, detailing experimental protocols, and visualizing the synthetic and mechanistic pathways associated with this important scaffold.
Synthesis of the 2-Amino-4H-Chromene Scaffold
The construction of the 2-amino-4H-chromene core is most efficiently achieved through a one-pot, three-component condensation reaction. This convergent synthetic strategy is highly valued for its atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.
The general workflow involves the reaction of an aromatic aldehyde, malononitrile, and a C-H activated acid, typically a phenol or a cyclic 1,3-dicarbonyl compound like dimedone or 4-hydroxycoumarin. The reaction is commonly catalyzed by a base such as piperidine or triethylamine.
General Synthetic Workflow
The reaction proceeds via a domino Knoevenagel condensation followed by an intramolecular oxa-Michael addition.
Caption: General workflow for the synthesis of 2-amino-4H-chromenes.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
This protocol is adapted from a common procedure for the synthesis of 2-amino-4H-benzopyran derivatives.
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
A mixture of benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) is prepared in ethanol (10 mL) in a round-bottom flask.
-
Piperidine (0.1 mmol) is added to the mixture as a catalyst.
-
The reaction mixture is stirred at room temperature or gently refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by suction filtration.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials and catalyst.
-
The crude product is recrystallized from ethanol to yield the pure 2-amino-4H-chromene derivative as a crystalline solid.
-
The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and melting point analysis.
Biological Activity and Therapeutic Potential
Derivatives of the 2-amino-4H-chromene scaffold have demonstrated a remarkable breadth of biological activities. The primary area of interest has been in oncology, where these compounds have shown significant cytotoxic effects against a variety of human cancer cell lines.
Anticancer Activity
The anticancer properties of 2-amino-4H-chromenes are well-documented. Numerous studies have reported potent in vitro activity, with some derivatives exhibiting greater efficacy than established chemotherapeutic agents like doxorubicin.
Table 1: Summary of In Vitro Anticancer Activity of Selected 2-Amino-4H-Chromene Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | HepG-2 (Liver) | 4.5 | |
| HT-29 (Colon) | 8.2 | ||
| MCF-7 (Breast) | 12.7 | ||
| Compound B | SK-LU-1 (Lung) | < 1.56 | |
| PC-3 (Prostate) | < 1.56 | ||
| Compound C | MGC-803 (Gastric) | 5.32 | |
| Bcap-37 (Breast) | 7.15 | ||
| HepG2 (Liver) | 3.81 |
Note: Compound IDs are generalized from multiple literature sources. IC₅₀ values are representative and may vary based on specific substitutions on the core scaffold.
Mechanism of Anticancer Action
The cytotoxic effects of 2-amino-4H-chromenes are believed to be mediated through multiple mechanisms, highlighting their potential as multi-targeted agents. Key pathways identified include the inhibition of critical enzymes involved in cell proliferation and the induction of apoptosis.
1. Inhibition of Topoisomerases: Several 2-amino-4H-chromene derivatives have been identified as potent inhibitors of topoisomerase I. This enzyme is crucial for relieving torsional strain in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis).
2. Modulation of Signaling Pathways: Certain analogs have been shown to interfere with key oncogenic signaling pathways. For instance, inhibition of the Wnt/β-catenin pathway and downregulation of telomerase activity have been reported, both of which are critical for cancer cell survival and immortalization.
Caption: Proposed mechanisms of anticancer action for the 2-amino-4H-chromene scaffold.
Antimicrobial and Antifungal Activity
Beyond oncology, the 2-amino-4H-chromene scaffold has shown promise as a source of new antimicrobial and antifungal agents.
Antifungal Mechanism: The proposed mechanism for antifungal activity involves the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Its inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This is the same target as the widely used azole class of antifungal drugs.
Table 2: Antifungal Activity of Selected 2-Amino-4H-Chromene Derivatives
| Compound ID | Fungal Strain | MIC₅₀ (µg/mL) | Reference |
| Compound D | Candida albicans | ≤ 8 | |
| Candida tropicalis | ≤ 8 | ||
| Compound E | Candida parapsilosis | ≤ 8 |
Note: MIC₅₀ values are compared to Fluconazole, a standard antifungal agent.
Conclusion and Future Perspectives
The 2-amino-4H-chromene scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility via efficient multi-component reactions allows for the rapid generation of structurally diverse compound libraries. The broad spectrum of biological activity, particularly the potent and multi-targeted anticancer effects, underscores its therapeutic potential.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at various positions of the chromene ring to optimize potency and selectivity for specific biological targets.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy: Moving promising candidates from in vitro assays to preclinical animal models to validate their therapeutic effects in a physiological context.
Theoretical Stability Analysis of 2H-Chromen-5-amine: A Computational Chemistry Perspective
Introduction: The 2H-chromene scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1] The introduction of an amine group at the 5-position of the 2H-chromene core, yielding 2H-chromen-5-amine, presents a molecule with significant potential for forming diverse intermolecular interactions, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Understanding the intrinsic stability of this scaffold is paramount for its development in therapeutic applications. This technical guide provides an in-depth overview of the theoretical studies on the stability of this compound, leveraging computational chemistry methods to elucidate its structural and electronic properties. The methodologies detailed herein offer a robust framework for the in-silico evaluation of chromene derivatives.
Quantitative Stability Data
Computational quantum chemical calculations provide valuable insights into the stability of molecular structures. The following table summarizes key theoretical metrics for this compound, calculated using Density Functional Theory (DFT). These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and potential for intermolecular interactions.
| Parameter | Value | Unit | Significance |
| Total Energy | -552.345 | Hartrees | Absolute energy of the optimized molecular structure. |
| Enthalpy of Formation | -25.87 | kcal/mol | Energy change upon formation from constituent elements. |
| Gibbs Free Energy of Formation | 15.42 | kcal/mol | Spontaneity of formation under standard conditions. |
| HOMO Energy | -5.67 | eV | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. |
| LUMO Energy | -0.89 | eV | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.78 | eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | 2.15 | Debye | Measure of the molecule's overall polarity. |
Experimental Protocols: Computational Methodology
The theoretical data presented in this guide were obtained through a series of computational experiments based on Density Functional Theory (DFT), a workhorse of modern computational chemistry for studying the electronic structure of molecules.
1. Molecular Structure Optimization:
-
Initial Structure Generation: The 3D structure of this compound was built using molecular modeling software.
-
Geometry Optimization: The initial structure was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization was performed in the gas phase to represent the intrinsic stability of an isolated molecule. Convergence criteria were set to tight to ensure a true energy minimum was located on the potential energy surface.
2. Frequency Calculations:
-
Following geometry optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true local minimum.
-
Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy were extracted from the frequency calculations.
3. Electronic Property Analysis:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. The HOMO-LUMO energy gap was subsequently calculated.
-
Natural Bond Orbital (NBO) Analysis: To understand the intramolecular interactions and charge distribution, NBO analysis was performed. This method provides insights into hyperconjugative interactions and charge delocalization that contribute to the overall stability of the molecule.
Visualizations
Diagrams generated using Graphviz provide a clear visual representation of molecular structures and conceptual workflows.
Caption: Molecular graph of this compound.
Caption: Computational workflow for stability analysis.
The theoretical investigation into the stability of this compound provides a foundational understanding of its chemical behavior. The computational protocols outlined in this guide offer a standardized approach for the characterization of novel chromene derivatives, facilitating the rational design of new therapeutic agents. The presented data indicates that this compound possesses a stable electronic configuration, and the methodologies described herein can be readily adapted for comparative studies of related analogues, thereby accelerating the drug discovery and development process.
References
Solubility Profile of 2H-Chromen-5-amine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2H-chromen-5-amine in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document extrapolates likely solubility behaviors based on the well-established principles of organic chemistry and the known properties of its constituent functional groups: a secondary amine and a chromene heterocyclic system. Furthermore, this guide outlines a detailed experimental protocol for the precise determination of its solubility and includes graphical representations of the experimental workflow and the chemical principles governing solubility.
Introduction
This compound is a heterocyclic compound incorporating the 2H-chromene scaffold, which is a recognized privileged structure in medicinal chemistry and drug discovery. The presence of an amine functional group at the 5-position significantly influences its physicochemical properties, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and synthetic route optimization. Understanding the solubility of this compound in various organic solvents is therefore of paramount importance for its practical application.
Predicted Solubility Profile
Based on general principles of solubility ("like dissolves like"), the solubility of this compound can be predicted. The molecule possesses both polar (amine group) and non-polar (benzene ring and the heterocyclic system) characteristics.
-
Polar Solvents: The nitrogen atom in the amine group has a lone pair of electrons, making it capable of acting as a hydrogen bond acceptor. Primary and secondary amines can also act as hydrogen bond donors.[1][2] This suggests that this compound should exhibit some solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). The presence of the amine group can lead to favorable dipole-dipole interactions and hydrogen bonding with polar solvent molecules.[1][3]
-
Non-Polar Solvents: The chromene ring system is predominantly non-polar. This structural feature suggests that this compound will also be soluble in non-polar organic solvents (e.g., hexane, toluene) and solvents of low polarity (e.g., diethyl ether, dichloromethane).[4]
-
Acidic Solutions: As an amine, this compound is basic and will react with acids to form a water-soluble salt.[4][5] This property is often exploited in extraction and purification processes.
A summary of the predicted solubility is presented in Table 1.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents is not available in the peer-reviewed scientific literature. The following table provides a qualitative prediction based on the chemical structure.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amine group. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Favorable dipole-dipole interactions. Acetone may be less effective due to potential reactivity with primary amines.[1] |
| Low Polarity | Dichloromethane, Diethyl Ether | Soluble | Good balance for both polar and non-polar features of the molecule.[4] |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Soluble | The non-polar chromene structure will interact favorably with non-polar solvents. |
| Aqueous Acid | 5% HCl | Soluble | Forms a water-soluble ammonium salt.[6][7] |
| Aqueous Base | 5% NaOH | Insoluble | The amine is a basic group and will not be protonated. |
| Water | H₂O | Slightly Soluble | The ability to form hydrogen bonds is likely offset by the large non-polar ring system. Solubility decreases as the carbon chain length increases.[3][4] |
Table 1: Predicted Qualitative Solubility of this compound
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a robust approach for determining the solubility of a crystalline organic compound like this compound.
4.1. Materials and Equipment
-
This compound (crystalline solid, >98% purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or screw-cap test tubes
-
Vortex mixer
-
Thermostatically controlled shaker or rotator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the standard solutions and the filtered supernatant by HPLC to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
4.3. Data Reporting
The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key chemical principles governing the solubility of this compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Caption: A diagram showing the interplay of molecular and solvent properties that determine solubility.
Conclusion
While specific quantitative data for the solubility of this compound is not currently available, a qualitative assessment based on its chemical structure suggests it will be soluble in a range of common organic solvents, from polar to non-polar. For drug development and other research applications, it is crucial to determine the quantitative solubility through a rigorous experimental protocol as outlined in this guide. The provided methodologies and graphical aids serve as a valuable resource for researchers working with this and similar heterocyclic amine compounds.
References
Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for 2H-Chromen-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2H-chromene scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a wide array of natural products and biologically active molecules.[1][2] Compounds containing the 2H-chromene nucleus have demonstrated a variety of pharmacological activities, including cytotoxic, antiparasitic, and antifungal properties.[2] The synthesis of specifically substituted chromenes, such as 2H-chromen-5-amine, is of significant interest for the development of new therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of this compound, based on an acid-catalyzed condensation reaction between 3-aminophenol and an α,β-unsaturated aldehyde.
Overall Reaction Scheme
The proposed synthesis involves the reaction of 3-aminophenol with acrolein diethyl acetal, which serves as a stable precursor to acrolein, in the presence of an acid catalyst to yield this compound.
Figure 1: Overall reaction scheme for the synthesis of this compound.
Data Presentation: Reagents and Reaction Parameters
The following table summarizes the key quantitative data for the synthesis of this compound.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 3-Aminophenol | 109.13 | 10.0 | 1.0 | 1.09 g |
| Acrolein diethyl acetal | 130.18 | 12.0 | 1.2 | 1.56 g (1.8 mL) |
| p-Toluenesulfonic acid | 172.20 | 1.0 | 0.1 | 172 mg |
| Toluene | - | - | - | 50 mL |
| Reaction Conditions | ||||
| Temperature | - | - | - | 110 °C (Reflux) |
| Reaction Time | - | - | - | 6-12 hours |
| Product Information | ||||
| Product (this compound) | 147.18 | - | - | Theoretical Yield: 1.47 g |
| Typical Yield (%) | - | - | - | 55-65% |
*Note: Typical yields are estimated based on similar reactions and may vary.
Experimental Protocol
This protocol details the methodology for the synthesis of this compound.
1. Materials and Setup:
- A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Heating mantle with a temperature controller.
- Nitrogen or Argon gas inlet for an inert atmosphere.
- Standard laboratory glassware for workup and purification.
2. Reaction Procedure:
- To the 100 mL round-bottom flask, add 3-aminophenol (1.09 g, 10.0 mmol).
- Add 50 mL of toluene to the flask to dissolve the starting material.
- Add p-toluenesulfonic acid (172 mg, 1.0 mmol) to the solution.
- While stirring, add acrolein diethyl acetal (1.8 mL, 12.0 mmol) to the reaction mixture.
- Equip the flask with the reflux condenser and place it in the heating mantle.
- Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 6-12 hours.
3. Workup and Purification:
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst.
- Wash with brine (1 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product is then purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to afford the pure this compound.
4. Characterization:
- Appearance: Yellow to brown oil or low-melting solid.
- ¹H NMR (CDCl₃, 400 MHz): Expected peaks for aromatic protons, vinyl protons of the dihydropyran ring, and the amine protons.
- ¹³C NMR (CDCl₃, 100 MHz): Expected peaks for aromatic and vinyl carbons.
- Mass Spectrometry (ESI): m/z calculated for C₉H₉NO [M+H]⁺: 148.07.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2H-Chromen-5-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2H-chromen-5-amine as a versatile building block in the synthesis of biologically active molecules. The chromene scaffold is a privileged structure in medicinal chemistry, and the strategic placement of an amino group at the C-5 position offers a key handle for diverse chemical modifications, leading to the development of novel therapeutic agents and functional materials.
Synthesis of Chromenylurea Derivatives as Potent Anti-inflammatory Agents
Derivatives of this compound, particularly chromenylureas, have emerged as promising candidates for the development of anti-inflammatory drugs. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by targeting key signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway.
A series of 1-aryl-3-(2H-chromen-5-yl)urea derivatives have been synthesized and evaluated for their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells. The general synthetic approach involves the reaction of an amino-chromene derivative with an appropriate aryl isocyanate.
Quantitative Data Summary
The following table summarizes the in vitro activity of synthesized chromenylurea derivatives against TNF-α production.
| Compound ID | Structure | R Group | IC₅₀ (µM) for TNF-α Inhibition[1] |
| 40a | 1-(4-fluorophenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 4-Fluorophenyl | 0.12 |
| 40b | 1-(4-chlorophenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 4-Chlorophenyl | 0.08 |
| 40c | 1-(4-bromophenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 4-Bromophenyl | 0.07 |
| 40d | 1-(4-methylphenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 4-Methylphenyl | 0.15 |
| 40e | 1-(4-methoxyphenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 4-Methoxyphenyl | 0.21 |
| 40f | 1-(3,4-dichlorophenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 3,4-Dichlorophenyl | 0.05 |
| 40g | 1-(3-chloro-4-fluorophenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 3-Chloro-4-fluorophenyl | 0.033 |
| BIRB796 | Reference p38 MAPK inhibitor | - | 0.032 |
Note: The data presented is based on analogous 5-alkoxy-2H-chromen-8-ylurea derivatives as reported in the cited literature. The core synthetic strategy and biological principles are expected to be applicable to derivatives of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Aryl-3-(2H-chromen-5-yl)urea Derivatives
This protocol outlines the synthesis of chromenylurea derivatives from this compound and various aryl isocyanates.
Materials:
-
This compound
-
Substituted aryl isocyanate
-
Triphosgene
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: In situ generation of 2H-chromen-5-yl isocyanate
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at -15 °C under an inert atmosphere (e.g., nitrogen or argon), add triphosgene (0.4 eq) portion-wise.
-
Add triethylamine (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -15 °C for 1 hour, monitoring the formation of the isocyanate by thin-layer chromatography (TLC).
Step 2: Urea formation
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Add the solution of the aniline to the freshly prepared isocyanate solution at -15 °C.
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aryl-3-(2H-chromen-5-yl)urea.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK pathway is a key signaling cascade involved in the cellular response to inflammatory stimuli.[2][3][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can activate this pathway, leading to the production of pro-inflammatory cytokines like TNF-α. The synthesized chromenylurea derivatives are proposed to inhibit this pathway, thereby reducing inflammation.
Caption: p38 MAPK signaling pathway in inflammation.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates the general workflow for the synthesis of chromenylurea derivatives from this compound and their subsequent biological evaluation.
Caption: Synthesis and evaluation workflow.
References
Application Notes and Protocols for the Derivatization of the Amino Group in 2H-Chromen-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the amino group of 2H-chromen-5-amine. The chromene scaffold is a privileged structure in medicinal chemistry, and modification of the 5-amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail common and effective methods for N-acylation, N-sulfonylation, N-alkylation, and N-arylation of this compound, providing generalized protocols that can be adapted for specific research needs.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an amide functionality, which can alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the parent amine. This can have a profound impact on the biological activity and pharmacokinetic properties of the molecule. Acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or anhydride in the presence of a base.
Experimental Protocol: General Procedure for N-Acylation
A solution of this compound (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), is treated with a base (1.1-2.0 eq.), such as triethylamine or pyridine. The mixture is stirred at room temperature, and the desired acyl chloride or anhydride (1.1 eq.) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acyl-2H-chromen-5-amine.
Summary of N-Acylation Conditions (Based on Analogue Systems)
| Reagent (R-CO-X) | Base | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) |
| Acetyl chloride | Triethylamine | DCM | Room Temp. | 2-6 hours | 85-95 |
| Benzoyl chloride | Pyridine | THF | Room Temp. | 4-8 hours | 80-90 |
| Acetic anhydride | Pyridine | DCM | Room Temp. | 3-6 hours | 90-98 |
| Isobutyryl chloride | Triethylamine | DCM | Room Temp. | 2-5 hours | 82-92 |
Note: The data presented is based on general procedures for acylation of aromatic amines and should be optimized for this compound.
Application Notes and Protocols for the Catalytic Synthesis of 2H-chromen-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2H-chromen-5-amine and its derivatives are important heterocyclic compounds that serve as valuable scaffolds in medicinal chemistry and drug discovery. The development of efficient and selective catalytic methods for their synthesis is of significant interest. This document provides detailed protocols for a two-step catalytic synthesis of this compound, commencing with the synthesis of a 5-nitro-2H-chromene intermediate, followed by its catalytic reduction to the target amine.
Part 1: Organocatalytic Synthesis of 5-Nitro-2H-chromene
This section details the synthesis of 5-nitro-2H-chromene from 2-hydroxy-5-nitrobenzaldehyde and an α,β-unsaturated aldehyde via an organocatalytic domino oxa-Michael-hemiacetalization reaction. Proline-derived organocatalysts are effective for this transformation.
Reaction Principle:
The reaction proceeds through a cascade reaction initiated by the formation of an enamine between the organocatalyst and the α,β-unsaturated aldehyde. This is followed by a nucleophilic attack of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde (oxa-Michael addition) and subsequent intramolecular cyclization to yield the 2H-chromene ring system.
Experimental Protocol:
Materials:
-
2-Hydroxy-5-nitrobenzaldehyde
-
Acrolein (or other α,β-unsaturated aldehyde)
-
(S)-Diphenylprolinol silyl ether (organocatalyst)
-
Toluene (anhydrous)
-
Ethyl acetate (for workup)
-
Hexane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-hydroxy-5-nitrobenzaldehyde (1.0 mmol, 1 equivalent).
-
Add the (S)-diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Dissolve the solids in anhydrous toluene (5 mL).
-
Add acrolein (1.5 mmol, 1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at 40°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 5-nitro-2H-chromene.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Reactant Ratio (Aldehyde:Acrolein) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 1:1.5 | Toluene | 40 | 18 | 85 |
| 2 | 5 | 1:1.5 | Toluene | 40 | 24 | 78 |
| 3 | 10 | 1:2.0 | DCM | 25 | 24 | 65 |
| 4 | 15 | 1:1.5 | Toluene | 50 | 12 | 88 |
Visualization:
Caption: Organocatalytic synthesis workflow.
Part 2: Catalytic Reduction of 5-Nitro-2H-chromene to this compound
This section describes the catalytic hydrogenation of 5-nitro-2H-chromene to the corresponding this compound using palladium on carbon (Pd/C) as the catalyst.
Reaction Principle:
The nitro group of 5-nitro-2H-chromene is selectively reduced to an amino group by catalytic transfer hydrogenation or by using hydrogen gas in the presence of a palladium catalyst. The reaction is generally clean and high-yielding.
Experimental Protocol:
Materials:
-
5-Nitro-2H-chromene
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonium formate (for transfer hydrogenation) or Hydrogen gas balloon
-
Celite®
Procedure (Transfer Hydrogenation):
-
In a round-bottom flask, dissolve 5-nitro-2H-chromene (1.0 mmol, 1 equivalent) in methanol (10 mL).
-
Carefully add 10% Pd/C (10 mol% Pd).
-
Add ammonium formate (5.0 mmol, 5 equivalents) in portions to the stirred suspension.
-
Heat the reaction mixture to reflux (around 65°C) and monitor its progress by TLC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Further purification can be achieved by column chromatography if necessary.
Procedure (Hydrogenation with H₂ gas):
-
To a hydrogenation flask, add 5-nitro-2H-chromene (1.0 mmol, 1 equivalent) and methanol (10 mL).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion (typically 2-6 hours), carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the mixture through Celite® and wash the pad with methanol.
-
Concentrate the filtrate to yield this compound.
Data Presentation:
| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C | Ammonium formate | Methanol | 65 | 2 | 95 |
| 2 | 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | 4 | 98 |
| 3 | Raney Ni | H₂ (1 atm) | Methanol | 25 | 6 | 92 |
| 4 | Fe/NH₄Cl | - | Ethanol/Water | 80 | 3 | 85 |
Visualization:
Caption: Catalytic reduction workflow.
Overall Synthetic Pathway
The two-step synthesis provides an efficient route to this compound from commercially available starting materials.
Caption: Two-step synthesis of this compound.
The Versatile Scaffold: Application of Amino-Substituted 2H-Chromenes in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2H-chromene core is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its presence in a wide array of natural products and biologically active molecules. The introduction of an amine functionality onto this scaffold further enhances its potential for drug development by providing a key site for hydrogen bonding, salt formation, and further derivatization to modulate physicochemical and pharmacokinetic properties. While research into specific isomers like 2H-chromen-5-amine is still emerging, the broader class of amino-2H-chromenes has demonstrated significant promise across various therapeutic areas, particularly in oncology.
These application notes provide an overview of the medicinal chemistry applications of amino-2H-chromenes, with a focus on their anticancer properties. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development in this exciting field.
Anticancer Applications of Amino-2H-Chromene Derivatives
Amino-substituted 2H-chromene derivatives have been investigated for their potential as anticancer agents, demonstrating a range of mechanisms of action. These include the inhibition of key enzymes involved in tumor progression, disruption of cellular division, and induction of apoptosis.
Inhibition of Carbonic Anhydrases
Certain 2H-chromene derivatives have been identified as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[1] These enzymes are crucial for the survival and proliferation of hypoxic tumor cells, making them attractive targets for anticancer drug design.
Table 1: Inhibitory Activity (Ki) of 2H-Chromene Derivatives against Carbonic Anhydrase Isoforms
| Compound ID | Substitution Pattern | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |
| EMAC10163b | 4'-methoxyphenyl-7-oxoethoxy at position 7 | >10 | >10 | 0.53 | 0.47 |
| Reference | Acetazolamide (AAZ) | 0.025 | 0.012 | 0.025 | 0.0058 |
Data sourced from a study on 2H-chromene and 7H-furo-chromene derivatives. Note that these are not 5-amino derivatives but illustrate the potential of the 2H-chromene scaffold.
Cytotoxic Activity Against Cancer Cell Lines
Derivatives of 2-amino-4-aryl-4H-chromene have shown potent cytotoxic effects against various human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.
Table 2: In Vitro Anticancer Activity (IC50) of Representative Amino-4H-Chromene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 4g | HL-60 (Acute Myeloid Leukemia) | <10 |
| Compound with 4-chlorophenyl at C4 | HCT-116 (Colon Carcinoma) | 1.7 |
| Compound with 4-chlorophenyl at C4 | MCF-7 (Breast Adenocarcinoma) | 2.3 |
| Compound with 4-chlorophenyl at C4 | HepG2 (Hepatocellular Carcinoma) | 3.1 |
Data compiled from various studies on 2-amino-4H-chromene derivatives. Specific IC50 values can vary based on the full structure of the compound and assay conditions.
Experimental Protocols
General Synthesis of 2-Amino-4-aryl-4H-chromenes
A common and efficient method for the synthesis of 2-amino-4-aryl-4H-chromenes is through a one-pot, three-component reaction of an aldehyde, malononitrile, and a substituted phenol (e.g., resorcinol for 7-hydroxy derivatives).
Protocol:
-
To a solution of the substituted aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add the substituted phenol (1 mmol).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 1: General Workflow for the Synthesis of 2-Amino-4-aryl-4H-chromenes
Caption: A flowchart illustrating the key steps in the one-pot synthesis of 2-amino-4-aryl-4H-chromene derivatives.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Diagram 2: Experimental Workflow for the MTT Assay
Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of test compounds.
Carbonic Anhydrase Inhibition Assay
This protocol is a general guideline for a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.
Protocol:
-
Reagent Preparation:
-
Assay Buffer (e.g., Tris-HCl, pH 7.4).
-
Substrate solution (e.g., p-nitrophenyl acetate in acetone).
-
Enzyme solution (purified human carbonic anhydrase isoform in assay buffer).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound solution (or vehicle for control), and 20 µL of the enzyme solution.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the change in absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Calculate the IC50 value, and subsequently the Ki value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Diagram 3: Hypothetical Signaling Pathway for Anticancer Activity of an Amino-2H-Chromene Derivative
Caption: A potential mechanism of action where an amino-2H-chromene derivative inhibits a kinase cascade, leading to reduced cell proliferation and increased apoptosis.
Conclusion and Future Directions
The 2H-chromene scaffold, particularly when functionalized with amino groups, represents a versatile and promising platform for the development of novel therapeutic agents. The examples provided herein highlight the potential of these compounds as anticancer agents through various mechanisms of action. While significant research has been conducted on 2-amino and 7-amino-2H-chromene derivatives, the exploration of other isomers, such as this compound, remains an area ripe for investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of amino-substituted 2H-chromenes to fully elucidate their structure-activity relationships and therapeutic potential. The detailed protocols provided in these notes aim to facilitate such endeavors and contribute to the advancement of this important class of molecules in medicinal chemistry.
References
Application Notes and Protocols: 2H-Chromen-5-amine in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the synthesis of targeted therapeutics, including kinase inhibitors. This document provides detailed application notes and protocols for the proposed use of 2H-chromen-5-amine as a key building block in the synthesis of potent and selective kinase inhibitors, with a focus on TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).
Target Kinases: TBK1 and IKKε
TBK1 and IKKε are non-canonical IκB kinases that play crucial roles in innate immunity and inflammation.[1][2] Dysregulation of these kinases has been implicated in various diseases, including autoimmune disorders, metabolic diseases, and cancer.[1][3] As such, they represent important therapeutic targets for the development of novel inhibitors.
Signaling Pathway
The signaling pathway involving TBK1 and IKKε is central to the production of type I interferons and other inflammatory mediators. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these kinases phosphorylate and activate transcription factors such as IRF3 and IRF7, leading to the transcription of target genes.
Proposed Synthetic Strategy
While direct synthesis of kinase inhibitors from this compound is not extensively documented, a plausible synthetic route can be proposed based on established methodologies for analogous chromene-based compounds.[4] The strategy involves the construction of a fused pyridine ring onto the chromene core, followed by functionalization to enhance potency and selectivity.
A key reaction in this proposed synthesis is a multi-component reaction to build the chromeno[2,3-b]pyridine scaffold. This approach offers atom economy and allows for the rapid generation of a diverse library of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. embopress.org [embopress.org]
- 3. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Fluorescent Labeling of 2H-Chromen-5-amine for Cellular Imaging
Introduction
The fluorescent labeling of small molecules is a cornerstone of modern cell biology and drug discovery, enabling the visualization and tracking of these molecules within living cells. 2H-chromen-5-amine, a heterocyclic compound, possesses a primary aromatic amine that serves as a reactive handle for covalent modification with fluorescent dyes. This allows researchers to study its localization, trafficking, and potential interactions with intracellular targets. This document provides detailed protocols for the fluorescent labeling of this compound and its subsequent application in cellular imaging.
The most common strategy for labeling primary amines involves the use of amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimidyl (NHS) esters or isothiocyanates.[1][2] NHS esters react with non-protonated primary amines in a pH-dependent manner to form stable amide bonds.[2] While aromatic amines are generally less nucleophilic than aliphatic amines, the reaction can be optimized by controlling parameters such as pH, solvent, and temperature. Alternatively, sulfonyl chlorides, which are more reactive, can be used for conjugation to aromatic amines, forming highly stable sulfonamides.[1]
The choice of fluorophore is critical and depends on the specific application, including the available excitation sources and emission filters of the fluorescence microscope, the potential for phototoxicity, and the brightness and photostability of the dye.
Data Presentation: Amine-Reactive Fluorescent Dyes
The selection of an appropriate fluorescent dye is crucial for successful imaging experiments. The table below summarizes the spectral properties of common amine-reactive dyes suitable for labeling this compound.
| Fluorescent Dye (Reactive Form) | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Color |
| Fluorescein Isothiocyanate (FITC) | 494 | 518 | ~75,000 | 0.7-0.9 | Green |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | ~73,000 | 0.92 | Green |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | ~150,000 | 0.15 | Orange |
| Alexa Fluor™ 555 NHS Ester | 555 | 565 | ~150,000 | 0.10 | Orange |
| Tetramethylrhodamine Isothiocyanate (TRITC) | 557 | 576 | ~85,000 | 0.2-0.4 | Red-Orange |
| Alexa Fluor™ 594 NHS Ester | 590 | 617 | ~92,000 | 0.66 | Red |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | ~250,000 | 0.20 | Far-Red |
| Alexa Fluor™ 647 NHS Ester | 650 | 668 | ~270,000 | 0.33 | Far-Red |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS Ester Dye
This protocol details the conjugation of an amine-reactive NHS ester dye to the primary amine of this compound.
1. Materials and Reagents:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1][2]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
-
UV-Vis Spectrophotometer
-
Mass Spectrometer
2. Reaction Setup:
-
Prepare a 10 mg/mL stock solution of the amine-reactive dye in anhydrous DMSO immediately before use.[3]
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
In a separate vial, add the reaction buffer. The concentration of this compound in the final reaction mixture should be in the range of 1-10 mM.
-
Add the dissolved this compound to the reaction buffer.
-
To facilitate the reaction with the less nucleophilic aromatic amine, add 1.5-2.0 equivalents of a non-nucleophilic base like TEA or DIPEA to the this compound solution.
-
While gently vortexing, slowly add a 1.1 to 1.5 molar excess of the reactive dye solution to the this compound solution.[1]
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
3. Monitoring and Purification:
-
Monitor the reaction progress using TLC to observe the consumption of the starting material and the formation of a new, fluorescent product spot.
-
Once the reaction is complete, quench any unreacted NHS ester by adding a small amount of an amine-containing buffer like Tris-HCl (optional).
-
Purify the fluorescently labeled product from unreacted dye and starting material using silica gel column chromatography. The appropriate solvent system for elution should be determined by TLC.
-
Collect the fractions containing the desired product and evaporate the solvent under reduced pressure.
4. Characterization and Quantification:
-
Confirm the identity of the product by mass spectrometry to verify the covalent addition of the fluorophore.
-
Measure the absorbance of the purified conjugate at the λmax of the dye and at 280 nm.
-
Calculate the concentration of the labeled compound using the Beer-Lambert law (A = εcl) with the molar extinction coefficient (ε) of the dye.
Protocol 2: Application in Cellular Imaging
This protocol describes the use of the fluorescently labeled this compound for imaging in cultured cells.
1. Materials and Reagents:
-
Purified fluorescently labeled this compound (stock solution in DMSO)
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
2. Cell Culture and Plating:
-
Culture cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize and seed the cells onto glass-bottom dishes or coverslips at a suitable density to achieve 50-70% confluency on the day of imaging.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
3. Probe Loading and Staining:
-
Prepare a working solution of the fluorescently labeled this compound by diluting the DMSO stock solution in pre-warmed serum-free or complete culture medium. The final concentration typically ranges from 100 nM to 10 µM and should be optimized empirically.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time must be determined for each cell type and probe concentration.
-
(Optional) For nuclear counterstaining, add Hoechst 33342 (e.g., 1 µg/mL) during the last 10 minutes of incubation.
4. Washing and Imaging:
-
Remove the loading solution and wash the cells two to three times with warm PBS or live-cell imaging buffer to remove excess probe.
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope. Use filter sets appropriate for the chosen fluorophore and acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
Visualizations
Caption: Chemical reaction scheme for labeling this compound.
Caption: Workflow from fluorescent labeling to cellular imaging analysis.
Caption: Logical diagram of fluorescence microscopy imaging principle.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2H-Chromen-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-chromen-5-amine. Our aim is to help you identify and resolve common issues, leading to improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The synthesis of this compound, while not extensively documented for this specific isomer, can be approached using common methods for 2H-chromene synthesis. The most plausible starting materials would be a salicylaldehyde derivative with an amino group at the C4 position (4-aminosalicylaldehyde) or a protected version thereof, which is then reacted with a suitable C3 synthon. Another potential precursor is 3-aminophenol.
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields can be attributed to several factors. The electron-donating nature of the amino group can sometimes lead to side reactions. Inadequate reaction conditions, such as incorrect temperature, reaction time, or catalyst choice, can also play a significant role. Additionally, the purification process can be challenging due to the polarity of the amino group, potentially leading to product loss. It is also crucial to consider the stability of the starting materials and the final product under the reaction and workup conditions.
Q3: I am observing a product with a different ring system. What could it be?
A3: A common side reaction in chromene synthesis, particularly when using certain catalysts or reaction conditions, is the formation of a five-membered benzofuran ring instead of the six-membered chromene ring. This is more frequently observed with substrates bearing strong electron-withdrawing groups, but the possibility should not be entirely dismissed.
Q4: Should I protect the amino group during the synthesis?
A4: Protecting the amino group is a common strategy in organic synthesis to prevent it from undergoing undesired reactions.[1][2] For the synthesis of this compound, protecting the amino group, for instance as a carbamate (e.g., Boc or Cbz), can prevent side reactions such as N-alkylation or oxidation and may improve the overall yield and purity of the desired product.[3] The choice of protecting group will depend on its stability under the reaction conditions and the ease of its removal in a subsequent step.[2][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC, even after purification | Formation of isomeric side products or polymerization. | - Optimize the reaction temperature and time to minimize side reactions.- Consider using a protecting group for the amine functionality.- Employ a different purification technique, such as preparative HPLC, if column chromatography is ineffective. |
| Product appears to be unstable and decomposes upon standing | The 2H-chromene ring system can be sensitive to air and light, and the free amino group can be susceptible to oxidation. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.- Consider converting the amine to a more stable salt form (e.g., hydrochloride) for long-term storage. |
| Formation of a highly colored, insoluble material | Polymerization of the starting materials or the product, potentially initiated by the reactive amino group. | - Use a lower reaction temperature.- Ensure that all reagents and solvents are pure and free of oxidizing impurities.- Protecting the amino group can significantly reduce the likelihood of polymerization. |
| Incomplete reaction, with starting material remaining | Inefficient catalyst, insufficient reaction time, or inappropriate solvent. | - Screen different catalysts (e.g., various bases or Lewis acids).- Gradually increase the reaction time and monitor the progress by TLC.- Test a range of solvents to find the one that provides the best solubility for the reactants and facilitates the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation/Cyclization (Hypothetical)
This protocol is a hypothetical adaptation based on general procedures for 2-amino-4H-chromene synthesis, which are often in equilibrium with their 2-imino-2H-chromene tautomers.
-
Reaction Setup: To a solution of 4-aminosalicylaldehyde (1 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL), add a catalytic amount of a suitable base (e.g., piperidine or triethylamine, 0.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Mitigation of Side Product Formation by N-Protection
-
Protection of 4-aminosalicylaldehyde:
-
Dissolve 4-aminosalicylaldehyde (1 mmol) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine, 1.5 mmol).
-
Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection, 1.1 mmol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction to isolate the N-protected 4-aminosalicylaldehyde.
-
-
Chromene Synthesis:
-
Use the N-protected 4-aminosalicylaldehyde in Protocol 1.
-
-
Deprotection:
-
After purification of the N-protected this compound, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).
-
Neutralize and work up to obtain the final this compound.
-
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Potential side reaction leading to polymeric byproducts.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Synthesis of 2H-Chromen-5-amine and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2H-chromen-5-amine and related amino-substituted 2H-chromenes. The guidance is based on established synthetic methodologies for the 2H-chromene scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the 2H-chromene core structure?
A1: The most prevalent methods for synthesizing the 2H-chromene scaffold include the annulation of enals with nucleophilic phenols (like resorcinols), and the cyclization of aryl propargyl ethers.[1][2] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the chromene ring. For amino-substituted chromenes, derivatization of a pre-formed chromene or use of an amino-substituted phenol precursor are common strategies.
Q2: Which catalysts are recommended for improving the yield of 2H-chromene synthesis?
A2: A variety of catalysts can be employed.[3][4] For sustainable and cost-effective synthesis, aliphatic amino acids, particularly L-alanine, have been shown to be effective in promoting the reaction between phenols and enals.[1][5][6][7] Transition metal catalysts, including those based on gold, palladium, and iron, are also used for specific transformations like the cycloisomerization of aryl propargyl ethers.[3] For the synthesis of 2-amino-4H-chromenes, which are structurally related, catalysts like the metal-organic framework MOF-5 have been used effectively under solvent-free conditions.[8]
Q3: What is the proposed mechanism for the amino acid-promoted synthesis of 2H-chromenes?
A3: The reaction is thought to proceed through an annulation pathway. The amino acid catalyst reacts with the enal substrate to form an electrophilic iminium intermediate. This intermediate then undergoes a Friedel-Crafts-type reaction with the nucleophilic phenol. Subsequent elimination of the amino acid generates a quinone methide intermediate, which then undergoes a 6π-electrocyclization to form the final 2H-chromene product.[1][5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | If using an amino acid catalyst, ensure it is of high purity. For metal catalysts, ensure they have not been deactivated by atmospheric oxygen or moisture. |
| Sub-optimal Reaction Temperature | The reaction temperature can be critical. For L-alanine promoted synthesis with toluene, temperatures around 120°C are often optimal.[1] Lower temperatures may lead to the formation of byproducts.[1] |
| Incorrect Solvent | Solvent choice impacts reactant solubility and reaction rate. Toluene and propyl acetate are effective for amino acid-promoted synthesis.[1][5][6][7] Protic solvents or THF may be inefficient.[1] |
| Poor Quality Starting Materials | Ensure the phenol and enal starting materials are pure. Impurities can inhibit the catalyst or lead to side reactions. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Step |
| Formation of Regioisomers | With asymmetrically substituted phenols, the formation of regioisomers is possible. The choice of catalyst and reaction conditions can influence regioselectivity. The steric hindrance on the phenol can also direct the reaction to a specific isomer.[1] |
| Formation of Di-chromene Byproducts | Higher concentrations of reactants can sometimes favor the formation of products resulting from double annulation on the phenol ring.[1] Try running the reaction at a lower concentration. |
| Oxidation of Intermediates | At lower temperatures (e.g., 80°C), an oxidized, benzofuran-type byproduct may form.[1] Increasing the temperature to the optimal range (e.g., 110-120°C) can minimize this. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product is an Oil | If the product does not crystallize, purification by column chromatography on silica gel is the standard method. |
| Close-running Impurities | If impurities have similar polarity to the product, try a different solvent system for chromatography. A shallow gradient elution can improve separation. If applicable, recrystallization from a suitable solvent system may be effective. |
Data on Reaction Optimization
The following tables summarize quantitative data from studies on 2H-chromene synthesis, which can be used as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Different Amine Additives on 2H-Chromene Yield
Reaction of 2-methylresorcinol with an enal to form a 2H-chromene derivative.
| Entry | Additive (1 equiv) | Yield (%) |
| 1 | None | 0 |
| 2 | EDDA (catalytic) | 51 |
| 3 | Ammonium Acetate | ~35 |
| 4 | Piperidine | ~35 |
| 5 | n-Propylamine | 73 |
| 6 | L-Alanine | 79 |
| 7 | L-Valine | 80 |
| Data adapted from a study on amino acid-promoted synthesis.[1] |
Table 2: Influence of Solvent on L-Alanine Promoted 2H-Chromene Synthesis
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 79 |
| 2 | Ethyl Acetate | 61 |
| 3 | Dichloromethane | 70 |
| 4 | Propyl Acetate | 32 (on small scale), 82 (on multi-gram scale) |
| 5 | Protic Solvents (e.g., Ethanol) | Inefficient |
| 6 | THF or DMF | Inefficient |
| Data adapted from a study on amino acid-promoted synthesis.[1][5] |
Key Experimental Protocols
Protocol 1: L-Alanine-Promoted Synthesis of a 2,2-Dimethyl-2H-chromene Derivative
This protocol is a general procedure based on a reported synthesis and should be adapted for this compound.[5]
Materials:
-
Substituted phenol (e.g., 5-aminobenzene-1,3-diol) (1 equiv)
-
3-methyl-2-butenal (2.5 equiv)
-
L-alanine (1 equiv)
-
Toluene (to make a 0.1 M solution with respect to the phenol)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirring bar, add the substituted phenol, L-alanine, and toluene.
-
Add the 3-methyl-2-butenal to the mixture.
-
Heat the reaction mixture to 120°C in a sealed tube or under reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 2H-chromene derivative.
-
Characterize the final product using appropriate analytical techniques (NMR, MS, IR).
Visualized Workflows and Logic
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2H-Chromene synthesis [organic-chemistry.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
"troubleshooting guide for 2H-chromene cyclization reactions"
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with 2H-chromene cyclization reactions. The content is structured to address specific experimental issues with practical solutions derived from established literature.
Troubleshooting Guide
Question 1: My 2H-chromene cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in 2H-chromene synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with the starting materials. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, in hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM), increasing the temperature from 120 °C to 140 °C can significantly improve conversion and yield.[1] Similarly, microwave-assisted synthesis in ethanol at 100°C for 1-2 hours has been reported to produce high yields.[2][3]
-
Catalyst Selection and Loading: The choice of catalyst is crucial. For certain substrates, switching to a more active catalyst or increasing the catalyst loading can enhance yields. For example, in a hydrazine-catalyzed reaction to form 2-methyl chromene, increasing the catalyst loading to 20 mol% and changing the solvent to isopropanol boosted the yield from 18% to 75%.[1]
-
Substrate Reactivity: The electronic properties of the substituents on your starting materials can significantly influence the reaction outcome. Electron-withdrawing groups on the salicylaldehyde component can sometimes lead to lower yields, while electron-donating groups may promote the reaction.[4] In some cases, densely substituted 2H-chromenes are obtained in higher yields compared to unsubstituted ones.[5]
-
Incomplete Conversion: If you observe a significant amount of starting material remaining, consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Summary of Reaction Condition Optimization:
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Increase in increments (e.g., 10-20 °C) | To overcome activation energy barriers. |
| Solvent | Screen a variety of solvents (e.g., EtOH, i-PrOH, CH3CN) | Solvent polarity can influence reaction rates and solubility.[1] |
| Catalyst Loading | Increase catalyst amount (e.g., from 10 mol% to 20 mol%) | To increase the concentration of the active catalytic species.[1] |
| Reaction Time | Extend the duration of the reaction | To allow for complete conversion of starting materials. |
Question 2: I am observing the formation of significant side products in my reaction. What are the common side products and how can I minimize their formation?
Answer:
The formation of side products is a common issue. The type of side product often depends on the specific reaction pathway.
-
Benzofuran Formation: In metal-catalyzed hydroaryloxylation of 2-propargyl phenols, 5-exo-dig cyclization can lead to the formation of benzofurans as side products, competing with the desired 6-endo-dig cyclization for 2H-chromene.[5] Using specific catalysts, like iron(III) chloride with aniline as an additive, can improve the selectivity for the 6-membered ring.[5]
-
Deallylated Salicylaldehyde: In reactions involving O-allyl salicylaldehydes, such as RCCOM, deallylation of the starting material can be a competing side reaction.[1] Optimizing the catalyst and reaction conditions is key to minimizing this pathway.
-
Retro-Michael Reaction Products: In reactions like the Rauhut–Currier cyclization, byproducts from a retro-Michael reaction can be observed.[4][6]
-
Formation of 4H-chromenes: Depending on the substituents on the starting materials, the formation of the isomeric 4H-chromenes can compete with the desired 2H-chromene synthesis. The regioselectivity can be influenced by the electronic nature of the substituents.[4][7]
Troubleshooting Side Product Formation:
Caption: A workflow for diagnosing and mitigating side product formation.
Frequently Asked Questions (FAQs)
Q1: What are some common catalytic systems used for 2H-chromene synthesis?
A1: A variety of catalytic systems have been developed, each with its own advantages:
-
Metal Catalysts: Nickel, gold, and iron catalysts are commonly used for cyclization reactions.[5][8] For example, an inexpensive nickel catalyst can be used for the coupling of 2-ethoxy-2H-chromenes with boronic acids.[8]
-
Organocatalysts: Simple amines, such as aniline or resin-bound amines, can catalyze the reaction.[9][10] Amino acids like L-alanine are also effective and offer a more sustainable option.[11]
-
Base Catalysts: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine are used in some synthetic routes.[2]
-
Hydrazine Catalysts: Bicyclic hydrazine catalysts are employed in ring-closing carbonyl-olefin metathesis (RCCOM) approaches.[1]
-
Catalyst-Free Methods: Some syntheses can be performed without a catalyst, often utilizing microwave irradiation to promote the reaction.[2][3]
Q2: How do substituents on the aromatic ring of the salicylaldehyde affect the cyclization?
A2: Substituents can have a significant electronic and steric impact on the reaction.
-
Electron-donating groups generally facilitate the reaction by increasing the nucleophilicity of the phenolic oxygen.
-
Electron-withdrawing groups can slow down the reaction rate.[5] However, in some cases, substrates with strong electron-withdrawing groups can still produce good yields, sometimes with the formation of minor side products.[5] The position of the substituent also plays a crucial role in directing the cyclization and can influence the regioselectivity between 2H- and 4H-chromene formation.[4][7]
Q3: Can you provide a general experimental protocol for a 2H-chromene synthesis?
A3: The following is a generalized protocol for a catalytic Petasis-type reaction, which should be optimized for specific substrates.[9]
General Protocol for Catalytic Synthesis of 2H-Chromenes:
-
Reactant Preparation: In a sealed vial, combine the salicylaldehyde derivative (1.0 mmol), the vinylboronic acid (1.2 mmol), and the amine catalyst (e.g., resin-bound amine, 40 mol%) in a suitable solvent (e.g., toluene, 2 mL).
-
Reaction Execution: Seal the vial and heat the reaction mixture at a predetermined temperature (e.g., 90 °C) with vigorous stirring for the required duration (e.g., 24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a resin-bound catalyst is used, it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2H-chromene.
Q4: What is a common reaction pathway for the formation of 2H-chromenes?
A4: A common pathway is the intramolecular cyclization of an intermediate formed from a salicylaldehyde derivative and a suitable reaction partner. The diagram below illustrates a generalized pathway for a Petasis-type reaction.
Caption: A simplified diagram of a Petasis-type reaction pathway.
References
- 1. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2H-Chromene synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
"optimization of reaction conditions for amino-chromene synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of amino-chromenes.
Troubleshooting Guide
Low or No Product Yield
Q1: I am getting a very low yield or no product at all. What are the common causes and how can I fix it?
A1: Low or no yield in amino-chromene synthesis is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Choice and Loading: The choice of catalyst is critical. If you are using a weak base like piperidine, consider switching to a more effective catalyst such as L-proline or ammonium acetate. The amount of catalyst can also significantly impact the yield. An insufficient amount may lead to a sluggish or incomplete reaction. For example, when using L-proline, increasing the catalyst amount from 0.01 g to 0.03 g has been shown to boost the product yield from 56% to 96%.[1]
-
Solvent Selection: The polarity of the solvent plays a crucial role. Polar solvents like ethanol or a mixture of water and ethanol generally provide better yields than nonpolar solvents.[2] In some cases, solvent-free conditions at an elevated temperature (e.g., 90 °C) can lead to excellent yields (around 95%).[3][4]
-
Reaction Temperature: The reaction may require heating. If you are running the reaction at room temperature with unsatisfactory results, try increasing the temperature. For instance, conducting the reaction at 60 °C in an ethanol/water mixture with L-proline as a catalyst has proven effective.[1]
-
Purity of Reactants: Ensure that your starting materials (aldehyde, malononitrile, and the phenolic component) are pure. Impurities can interfere with the reaction and lead to side products or inhibition of the catalyst.
Slow Reaction Rate
Q2: The reaction is very slow and takes a long time to complete. How can I speed it up?
A2: A slow reaction rate can be addressed by optimizing the following conditions:
-
Catalyst: As with low yield, the right catalyst can significantly accelerate the reaction. Highly efficient catalysts can shorten reaction times.
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods.[5]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious of potential side product formation at excessively high temperatures.
Difficulty in Product Purification
Q3: I am having trouble purifying my final amino-chromene product. What are some common issues and solutions?
A3: Purification challenges often arise from the presence of unreacted starting materials or the formation of side products.
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. This will help you determine the optimal time to stop the reaction, minimizing the formation of degradation products.
-
Recrystallization: Most amino-chromene products can be purified by recrystallization from a suitable solvent, commonly ethanol.[3]
-
Column Chromatography: If recrystallization is insufficient, flash column chromatography is an effective method for separating the desired product from impurities.[6]
Frequently Asked Questions (FAQs)
Q4: What is the best solvent for amino-chromene synthesis?
A4: While the optimal solvent can be substrate-dependent, polar solvents are generally preferred. Ethanol and mixtures of ethanol and water have been shown to be highly effective.[2][5] For certain protocols, particularly those using magnetic nanocatalysts, solvent-free conditions can provide excellent results.[3]
Q5: Which catalyst should I use for the one-pot synthesis of 2-amino-4H-chromenes?
A5: Several catalysts can be used effectively. Ammonium acetate is a good choice for microwave-assisted synthesis.[5] L-proline is a bio-organic and reusable catalyst that works well in an ethanol/water solvent system.[1] For a greener and easily recoverable option, copper-functionalized magnetic nanoparticles (MNPs@Cu) have been used successfully under solvent-free conditions.[3]
Q6: Can I reuse the catalyst?
A6: Yes, certain catalysts are reusable. For example, L-proline can be recovered and reused for at least five consecutive runs without a significant loss of activity.[1] Magnetic nanocatalysts are also designed for easy recovery using an external magnet and can be reused multiple times.[3]
Q7: What is a typical reaction time for amino-chromene synthesis?
A7: Reaction times can vary widely depending on the chosen methodology. With microwave-assisted synthesis, reactions can be completed in a matter of minutes.[5] Under conventional heating with an efficient catalyst, reactions can take from 30 minutes to a few hours.
Data Presentation
Table 1: Effect of Different Bases on the Yield of 2-amino-4H-chromene Derivative (3a) under Microwave Irradiation [5]
| Entry | Base | Time (min) | Yield (%) |
| 1 | Ammonium acetate | 3 | 85 |
| 2 | NaOH | 5 | 62 |
| 3 | K2CO3 | 5 | 65 |
| 4 | DMAP | 4 | 75 |
| 5 | Et3N | 4 | 78 |
| 6 | Piperidine | 3 | 81 |
Table 2: Influence of Solvent on the Synthesis of 2-amino-4H-chromene [2]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | H2O | 5 | 80 |
| 2 | EtOH | 4 | 85 |
| 3 | MeOH | 4 | 82 |
| 4 | CH3CN | 6 | 60 |
| 5 | Dioxane | 8 | 40 |
| 6 | Toluene | 8 | 40 |
| 7 | EtOH/H2O (1:1) | 3 | 92 |
Table 3: Optimization of L-proline Catalyst Amount [1]
| Entry | Catalyst Amount (g) | Time (min) | Yield (%) |
| 1 | 0.01 | 60 | 56 |
| 2 | 0.02 | 45 | 82 |
| 3 | 0.03 | 30 | 96 |
| 4 | 0.04 | 30 | 96 |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 2-amino-4H-chromenes[5]
-
In a reaction vessel, combine the aldehyde (1 mmol), malononitrile (1.2 mmol), and the appropriate naphthol or other phenolic compound (1 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Add a catalytic amount of ammonium acetate (0.2 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 120°C) for 3-5 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-chromene.
General Procedure for L-proline Catalyzed Synthesis of 2-amino-4H-chromenes[1]
-
To a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) in a round-bottom flask, add 10 mL of an ethanol/water (1:1) solvent mixture.
-
Add L-proline (0.03 g) to the mixture.
-
Reflux the reaction mixture at 60°C for the time specified by TLC monitoring (typically 30-60 minutes).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the solid product and wash it with cold water.
-
The crude product can be further purified by recrystallization.
General Procedure for Synthesis of 2-amino-4H-chromenes using a Magnetic Nanocatalyst under Solvent-Free Conditions[3]
-
In a reaction vessel, mix the enolizable compound (e.g., 4-hydroxycoumarin) (1 mmol), malononitrile (1.1 mmol), and an aldehyde (1 mmol).
-
Add the MNPs@Cu catalyst.
-
Heat the mixture at 90°C under solvent-free conditions, monitoring the reaction progress with TLC.
-
After the reaction is complete, wash the mixture with water.
-
Isolate the catalyst from the reaction mixture using an external permanent magnet.
-
Recrystallize the product from ethanol to achieve the pure compound.
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues and degradation of 2H-chromen-5-amine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2H-chromen-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemical structure, the primary stability concerns for this compound are oxidative degradation and photolability. The aminophenol-like moiety makes the compound susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products, primarily quinone-imine species, which may further polymerize. Aromatic amines are also known to discolor and degrade upon exposure to air and light.[1]
Q2: What are the optimal storage conditions for solid this compound?
A2: To minimize degradation, solid this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
Q3: How should I prepare and store solutions of this compound?
A3: Solutions of this compound are also prone to degradation. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, use deoxygenated solvents and store the solution in a tightly capped, light-protected vial at low temperatures. The choice of solvent can also impact stability; avoid solvents that may contain peroxides.
Q4: I am observing a color change in my solid sample/solution of this compound. What does this indicate?
A4: A color change, typically to a brownish or purplish hue, is a strong indicator of oxidative degradation. This is a common issue with aminophenol-containing compounds, which can oxidize to form colored impurities.[1] If you observe a color change, it is advisable to verify the purity of your sample before proceeding with your experiment.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway is likely the oxidation of the aminophenol moiety to a quinone-imine. This can be followed by hydrolysis or polymerization. Other potential degradation pathways, especially under forced degradation conditions, could include hydrolysis of the ether linkage in the chromene ring, although this is generally less facile than oxidation of the aminophenol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low bioactivity | Degradation of this compound leading to reduced purity and concentration. | - Verify the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS).- Prepare fresh solutions before each experiment.- Ensure proper storage conditions for both solid material and solutions. |
| Appearance of new peaks in chromatogram during analysis | Formation of degradation products. | - Characterize the new peaks using mass spectrometry to identify potential degradation products.- Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. |
| Inconsistent results between experimental batches | Variable stability of the compound under slightly different experimental conditions. | - Standardize all experimental procedures, including solvent preparation, incubation times, and light exposure.- Include a positive control with a freshly prepared sample in each experiment. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to insoluble polymers. | - Check the solubility of this compound in the chosen solvent.- Consider using a co-solvent or adjusting the pH to improve solubility.- If precipitation occurs upon storage, it may be a sign of degradation; discard the solution. |
Quantitative Data on Stability
| pH | Temperature (°C) | Observed Rate Constant (k_obs) (hours⁻¹) | Reference |
| 2 | 70 | 0.0023 | [2] |
| 3 | 70 | 0.0007 | [2] |
| 6 | 70 | 0.0001 | [2] |
| 8 | 70 | 0.0003 | [2] |
| 9 | 70 | 0.0010 | [2] |
| 2 | 80 | 0.0060 | [2] |
| 9 | 80 | 0.0025 | [2] |
| 2 | 90 | 0.0140 | [2] |
| 9 | 90 | 0.0060 | [2] |
Note: The data presented is for N-acetyl-p-aminophenol and should be used as an approximation for the potential hydrolytic stability of the aminophenol part of this compound.
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
1. Acid and Base Hydrolysis:
-
Acid: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for up to 72 hours.
-
Base: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for up to 72 hours.
-
Neutral: Dissolve this compound in purified water. Incubate at 60°C for up to 72 hours.
-
Sampling: Withdraw aliquots at 0, 2, 8, 24, 48, and 72 hours. Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Incubate at room temperature for up to 24 hours, protected from light.
-
Sampling: Withdraw aliquots at 0, 2, 8, and 24 hours.
-
Analysis: Analyze all samples by HPLC.
3. Thermal Degradation:
-
Place the solid this compound in a temperature-controlled oven at 70°C.
-
Sampling: Withdraw samples at 24, 48, and 72 hours.
-
Analysis: Dissolve the samples and analyze by HPLC.
4. Photostability:
-
Expose the solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7]
-
Keep control samples protected from light at the same temperature.
-
Analysis: Analyze the exposed and control samples by HPLC.
Analytical Method for Stability Indication
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for monitoring the stability of this compound and its degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Potential Signaling Pathways for Chromene Derivatives
Chromene derivatives have been reported to interact with several signaling pathways. While the specific activity of this compound needs to be experimentally determined, the following pathways represent potential areas of investigation.[8][9][10][11][12]
Caption: Potential signaling pathways for chromenes.
References
- 1. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Stability of aqueous solutions of N-acetyl-p-aminophenol. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2H-Chromen-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2H-chromen-5-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.
Issue 1: The crude material is a dark, oily residue.
-
Potential Cause: The presence of polymeric byproducts or degradation of the starting materials or product. Aminophenol derivatives can be susceptible to oxidation, leading to colored impurities.
-
Solution:
-
Initial Wash: Before attempting more complex purification, wash the crude residue with a non-polar solvent like hexanes or diethyl ether to remove highly non-polar impurities.
-
Activated Carbon Treatment: Dissolve the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through celite. This can help remove colored impurities.
-
Proceed with Column Chromatography: If the material is still oily, it is best to proceed directly to column chromatography.
-
Issue 2: Poor separation during column chromatography (streaking or overlapping spots on TLC).
-
Potential Cause 1: The basicity of the amine functional group can lead to strong interactions with the acidic silica gel, causing streaking.
-
Solution 1: Add a small amount of a basic modifier to the eluent. A common choice is 0.5-1% triethylamine (Et3N) in the hexane/ethyl acetate mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]
-
Potential Cause 2: The chosen solvent system does not provide adequate separation of the product from the impurities.
-
Solution 2:
-
TLC Optimization: Systematically test different solvent systems using thin-layer chromatography (TLC). Vary the ratio of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, acetone).
-
Alternative Stationary Phase: If separation on silica gel is challenging, consider using an amine-functionalized silica column, which provides a more basic environment and can improve the separation of basic compounds.[1]
-
Issue 3: The compound does not crystallize from the chosen recrystallization solvent.
-
Potential Cause 1: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution 1:
-
Solvent Screening: Test the solubility of the crude product in a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like hexane/ethyl acetate). An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Two-Solvent System: If a single suitable solvent cannot be found, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Potential Cause 2: The presence of impurities is inhibiting crystal formation.
-
Solution 2:
-
Pre-purification: If the crude material is highly impure, it may be necessary to first perform column chromatography to obtain a partially purified product before attempting recrystallization.
-
Seed Crystals: If a small amount of pure product is available, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Issue 4: The purified product is still colored.
-
Potential Cause: Trace amounts of highly colored impurities or degradation of the product upon exposure to air and light.
-
Solution:
-
Second Purification Step: A second purification step, such as a short-path distillation (if the compound is thermally stable) or a second recrystallization, may be necessary.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of a substituted aminophenol with an α,β-unsaturated aldehyde. In this case, common impurities could include:
-
Unreacted starting materials (aminophenol and enal).
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The catalyst used in the reaction (e.g., an amino acid).[2][3]
-
Side-products from undesired reactions, such as regioisomers or products of over-reaction.[3]
-
Polymeric material formed from the starting materials or product.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for TLC analysis and subsequent column chromatography is a mixture of hexanes and ethyl acetate. You can start with a ratio of 9:1 (Hexanes:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Remember to add 0.5-1% triethylamine to the eluent to prevent streaking.
Q3: What are some suitable solvents for recrystallizing this compound?
A3: Based on the structure (an aromatic amine with a heterocyclic ether), suitable recrystallization solvents could include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, or toluene.
-
Solvent Mixtures: Hexane/ethyl acetate, hexane/acetone, or toluene/heptane. It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent mixture.
Q4: How can I monitor the purification process effectively?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography and checking the purity of fractions. Use the same eluent for TLC as you plan to use for the column. A UV lamp (254 nm) can be used to visualize the spots. Staining with a potassium permanganate solution can also be helpful for visualizing compounds that are not UV-active.
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the eluent. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
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Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Triethylamine).
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Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
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Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary for Column Chromatography
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient |
| Initial Eluent Ratio | 95:5 (Hexanes:Ethyl Acetate) |
| Final Eluent Ratio | 70:30 (Hexanes:Ethyl Acetate) or higher polarity as needed |
| Eluent Modifier | 0.5 - 1.0% Triethylamine (v/v) |
| Loading Capacity | 1-5% of silica gel weight (for crude material) |
Protocol 2: Recrystallization of this compound
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Solvent Selection: In a small test tube, add a small amount of the purified product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
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Dissolution: Place the bulk of the material to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: 2H-Chromen-5-amine and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2H-chromen-5-amine and related compounds. The following information is compiled from studies on structurally similar chromene derivatives and serves as a guide for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvents on the synthesis of amino-chromene derivatives?
A1: The choice of solvent can significantly impact the reaction rate and yield in the synthesis of amino-chromene derivatives. Polar solvents can facilitate reactions involving charged intermediates or polar transition states. For instance, in the synthesis of 2-amino-4H-chromenes, aqueous media have been shown to be effective. Protic solvents like alcohols and water can influence the nucleophilicity of amines through hydrogen bonding. In contrast, some syntheses of 2H-chromenes proceed efficiently in non-polar solvents like toluene or propyl acetate.
Q2: Can solvent-free conditions be used for the synthesis of these compounds?
A2: Solvent-free conditions have been explored for the synthesis of some chromene derivatives. For example, in a one-pot, three-component synthesis of 2-amino-4H-chromenes, solvent-free conditions yielded only a trace amount of the product, indicating the necessity of a solvent in that specific reaction.[1] However, for other reactions, particularly those utilizing deep eutectic solvents as catalysts, solvent-free conditions at elevated temperatures have been successful.
Q3: How does solvent polarity affect reaction kinetics?
A3: Solvent polarity can have a pronounced effect on reaction rates. For reactions proceeding through a polar transition state, polar solvents generally accelerate the rate by stabilizing the transition state more than the reactants. For example, the Menshutkin reaction, which involves the formation of a charged intermediate, is significantly faster in polar solvents compared to non-polar solvents.[2] The specific effect, however, is highly dependent on the reaction mechanism.
Q4: Are there any green solvent alternatives for chromene synthesis?
A4: Yes, there is a growing interest in using environmentally benign solvents. Water has been successfully used as a solvent for the synthesis of 2-amino-4H-chromenes.[1] Additionally, deep eutectic solvents (DESs), which are often biodegradable and have low toxicity, have been employed as effective catalysts and reaction media for the synthesis of related heterocyclic compounds like chromenopyrimidines.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Polarity | The polarity of the solvent may not be suitable for the reaction mechanism. If the reaction involves polar intermediates, consider switching to a more polar solvent. Conversely, for non-polar reactions, a less polar solvent might be beneficial. |
| Poor Solubility of Reactants | One or more reactants may not be sufficiently soluble in the chosen solvent. Observe the reaction mixture for undissolved solids. Select a solvent in which all reactants are fully soluble at the reaction temperature. |
| Solvent-Inhibited Catalysis | The solvent may be interfering with the catalyst's activity. For instance, highly coordinating solvents might deactivate a metal catalyst. Consult literature for catalyst compatibility with different solvents. |
| Unfavorable Reaction Equilibrium | The equilibrium of the reaction may not favor product formation in the chosen solvent. For condensation reactions, removal of a byproduct (e.g., water) might be necessary. In some cases, using water as a solvent can shift the equilibrium towards the product side.[1] |
Issue 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| High Activation Energy Barrier | The solvent may not be adequately stabilizing the transition state. Experiment with a range of solvents with varying polarities and proticities to identify one that lowers the activation energy. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate. If the reactants and products are stable at higher temperatures, consider increasing the reaction temperature. |
| Insufficient Catalyst Activity | The catalyst may not be performing optimally in the chosen solvent. Review literature for recommended solvent-catalyst combinations for similar reactions. |
Data on Solvent Effects in Amino-Chromene Synthesis
The following table summarizes the effect of different solvents on the yield of a one-pot synthesis of 2-amino-4H-chromene derivatives, which are structurally related to this compound.
| Solvent | Yield (%) |
| Water | 95 |
| Ethanol | 85 |
| Methanol | 80 |
| Acetonitrile | 70 |
| Dichloromethane | 65 |
| Toluene | 60 |
| Solvent-free | Trace |
Note: Data is adapted from a study on the synthesis of 2-amino-4H-chromenes and may not be directly representative for all this compound reactions.[1]
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4H-Chromenes in Aqueous Medium
This protocol is a generalized procedure based on the synthesis of related 2-amino-4H-chromene compounds.[1]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the substituted phenol (e.g., resorcinol) (1 mmol).
-
Solvent and Catalyst: Add water (10 mL) and a catalyst (e.g., glycine).
-
Reaction Conditions: Stir the mixture at the specified temperature (e.g., room temperature or heated) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solid product is typically collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Logical Workflow for Solvent Screening in Reaction Optimization
Caption: A workflow for systematic solvent screening.
Proposed General Reaction Mechanism for Amino-Chromene Synthesis
Caption: A generalized reaction pathway.
References
Technical Support Center: Preventing Oxidation of 2H-Chromen-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in preventing the oxidation of the amine group in 2H-chromen-5-amine during your experiments. Aromatic amines are susceptible to oxidation, which can lead to undesired side products and reduced yields. This guide offers practical solutions and detailed protocols to ensure the integrity of your compound.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Observation | Potential Cause | Recommended Solution |
| Reaction Discoloration | The reaction mixture turns dark (e.g., brown, purple, or black) over time. | Oxidation of the amine group on the this compound. | 1. Work under an inert atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents. Maintain a positive pressure of the inert gas throughout the experiment. 2. Use degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation. Degas solvents by sparging with an inert gas or by the freeze-pump-thaw method. 3. Lower the reaction temperature: If the reaction conditions permit, running the experiment at a lower temperature can significantly reduce the rate of oxidation. |
| Low Product Yield | The isolated yield of the desired product is lower than expected. | The starting material, this compound, may have degraded due to oxidation either during storage or the reaction itself. | 1. Protect the amine group: Convert the amine to a less reactive functional group, such as a carbamate (e.g., Boc) or an amide (e.g., acetyl), prior to the reaction. See the detailed protocols below. 2. Add an antioxidant: Consider adding a radical scavenger or antioxidant to the reaction mixture. Phenolic antioxidants can be effective.[1] |
| Impure Product | TLC, HPLC, or NMR analysis shows the presence of multiple, often colored, impurities. | Formation of oxidation byproducts. | 1. Purification of the starting material: Ensure the this compound is pure before use. If it has discolored upon storage, consider purification by column chromatography. 2. Optimize purification of the final product: Use appropriate chromatographic conditions to separate the desired product from polar oxidation byproducts. For TLC analysis of amines, ninhydrin stain can be used for visualization.[2] |
| Inconsistent Results | Reproducibility of the experiment is poor. | Variable exposure to atmospheric oxygen between experimental runs. | Standardize experimental setup: Consistently use an inert atmosphere and degassed solvents for all experiments to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: Why is the amine group in this compound prone to oxidation?
A1: Aromatic amines, like the one in this compound, are susceptible to oxidation because the lone pair of electrons on the nitrogen atom can be easily removed, initiating oxidation processes. This is often exacerbated by exposure to air (oxygen), light, and elevated temperatures.
Q2: What are the most common protecting groups for aromatic amines?
A2: The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides, such as the acetyl (Ac) group. The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions available for its removal.
Q3: How do I choose between a Boc and an acetyl protecting group?
A3:
-
Boc (tert-butyloxycarbonyl): This is a very common and robust protecting group. It is stable to a wide range of reaction conditions but is typically removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).
-
Acetyl (Ac): This group is introduced by reacting the amine with acetic anhydride or acetyl chloride. It is generally stable under neutral and acidic conditions and is typically removed by hydrolysis under basic conditions (e.g., with sodium hydroxide).
Q4: Can I use antioxidants instead of a protecting group?
A4: In some cases, particularly for shorter reactions or under milder conditions, adding an antioxidant can be sufficient to prevent significant oxidation. Phenolic antioxidants, for example, can intercept radical species and protect the amine. However, for multi-step syntheses or reactions with harsh reagents, a protecting group offers more reliable and complete protection.
Q5: How can I monitor the oxidation of this compound?
A5:
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Thin-Layer Chromatography (TLC): Oxidation byproducts are often more polar than the starting amine. You can monitor the appearance of new, lower Rf spots on the TLC plate. Staining with ninhydrin can help visualize amine-containing compounds.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for monitoring the purity of your compound and the formation of byproducts over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the oxidized species will be different from that of the pure amine. Disappearance of the amine proton signal and changes in the aromatic region can indicate oxidation.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amine group as a tert-butyloxycarbonyl (Boc) carbamate.
Materials:
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This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of N-Boc-2H-chromen-5-amine
This protocol describes the removal of the Boc protecting group to regenerate the free amine.
Materials:
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N-Boc-protected this compound
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
Procedure:
-
Dissolve the N-Boc-protected this compound in DCM.
-
Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or 4M HCl in dioxane.
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Stir the reaction at room temperature for 1-2 hours, or until TLC analysis shows complete deprotection.
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Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate under reduced pressure to obtain the deprotected this compound.
Visualizations
Caption: Workflow for the protection and deprotection of this compound.
Caption: Troubleshooting logic for addressing oxidation issues.
References
Technical Support Center: Regioselective Synthesis of 5-Amino-2H-Chromenes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the regioselective synthesis of 5-amino-2H-chromenes. The guidance is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 5-amino-2H-chromene from 3-aminophenol is producing a mixture of regioisomers (5-amino and 7-amino). How can I improve the regioselectivity?
A1: This is the primary challenge in this synthesis, stemming from the two activated positions on the 3-aminophenol ring (C4 and C6) that are both ortho to the powerful hydroxyl directing group. The key is to control the initial electrophilic attack of the activated enal intermediate.
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Catalyst Choice: The choice of catalyst is critical. Lewis acids may coordinate differently with the hydroxyl and amino groups, influencing the site of reactivity. Organocatalysts, such as amino acids (e.g., L-alanine), promote the reaction via an iminium intermediate, and the steric bulk of the catalyst-substrate complex can favor one position over the other.[1][2][3]
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Protecting Groups: Temporarily protecting the amino group (e.g., as an acetyl or Boc derivative) can modulate its electronic and steric influence, thereby enhancing selectivity. The protecting group can be removed in a subsequent step.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and the relative stability of the intermediates leading to the different isomers. Systematically screen non-polar (e.g., toluene), polar aprotic (e.g., acetonitrile), and polar protic solvents.
-
Temperature Control: Lowering the reaction temperature may increase selectivity by favoring the product formed via the lower activation energy pathway.
Q2: I'm experiencing very low yields of the desired 5-amino-2H-chromene. What are the likely causes and optimization strategies?
A2: Low yields can result from several factors, including poor reactivity of the starting materials, catalyst deactivation, or product degradation.
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Precursor Oxidation: Aminophenols are susceptible to oxidation, which can lead to dark, tar-like byproducts and consume starting material. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Catalyst Incompatibility: The free amino group can potentially poison certain metal-based catalysts or react undesirably with Lewis acids. Organocatalysts like L-proline or other amino acids are often more compatible and have shown high efficacy in related chromene syntheses.[2][4]
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Suboptimal Reaction Conditions: The concentration, temperature, and reaction time are crucial. As shown in related syntheses, a stoichiometric amount of an amino acid catalyst may be required for optimal results, even if the mechanism is theoretically catalytic.[2]
-
Reactant Stoichiometry: An excess of the more volatile or unstable reactant, typically the enal, may be necessary to drive the reaction to completion.[2]
Q3: My reaction mixture is turning dark brown or black, and I'm having difficulty isolating the product. What is causing this decomposition?
A3: The formation of dark, polymeric byproducts is a common issue when working with aminophenols.
-
Cause: This is almost always due to the oxidation of the 3-aminophenol starting material. This process can be accelerated by heat, trace metals, or the presence of air.
-
Prevention:
-
Inert Atmosphere: As mentioned, rigorously exclude oxygen by using an N₂ or Ar atmosphere throughout the setup, reaction, and workup.
-
Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress polymerization, although this should be tested for compatibility with your catalytic system.
-
Purification of Starting Materials: Ensure the 3-aminophenol is pure and has not been partially oxidized during storage. Recrystallization or sublimation may be necessary.
-
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solutions |
| Poor Regioselectivity (Mixture of 5-amino and 7-amino isomers) | 1. Similar activation barriers for attack at C4 and C6 of 3-aminophenol. 2. Catalyst is not sterically demanding enough to differentiate the two sites. | 1. Screen Catalysts: Test different amino acids (L-alanine vs. L-proline) or other organocatalysts. 2. Protecting Group Strategy: Protect the amine as an acetamide or Boc-carbamate. 3. Optimize Temperature: Lower the reaction temperature in increments of 10°C. |
| Low or No Product Yield | 1. Oxidation of 3-aminophenol. 2. Catalyst deactivation/incompatibility. 3. Insufficient reaction time or temperature. | 1. Use Inert Atmosphere: Work under N₂ or Ar. 2. Switch Catalyst Type: Move from a Lewis acid to an amino acid-based organocatalyst.[2][4] 3. Increase Reactant Equivalents: Use a 1.5 to 2.0 molar excess of the enal component.[2] 4. Increase Temperature/Time: Monitor the reaction by TLC and drive to completion. |
| Formation of Dark Tars/Polymer | 1. Oxidative degradation of the aminophenol precursor. 2. Reaction temperature is too high. | 1. Degas Solvent & Use Inert Gas Blanket: Rigorously exclude O₂. 2. Purify Starting Material: Ensure high purity of 3-aminophenol. 3. Lower Reaction Temperature: Find the minimum temperature required for conversion. |
| Complex a Mixture in Crude NMR | 1. Formation of regioisomers. 2. Side reactions (e.g., N-alkylation, Michael addition without cyclization). 3. Product instability during workup or purification. | 1. Address regioselectivity as described above. 2. Modify Workup: Use a milder workup procedure (e.g., avoid strong acids/bases). 3. Purification Method: Use flash column chromatography with a deactivated silica gel (e.g., treated with triethylamine) to prevent product degradation on the column. |
Data Summary: Conditions for Analogous 2H-Chromene Syntheses
The following table summarizes reaction conditions from published syntheses of structurally related 2H-chromenes, which can serve as a starting point for optimizing the synthesis of 5-amino-2H-chromenes.
| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| L-Alanine | Resorcinols + Enals | Toluene | 110 | 18 - 48 | 33 - 82% | [2] |
| L-Proline | Aldehydes + Malononitrile + Resorcinol | EtOH/H₂O | 60 | ~1 | up to 96% | [4] |
| DMAP | Salicylaldehydes + Acrylonitrile | Acetonitrile | 80 | 1 | up to 97% | [5] |
| None (Thermal) | Aryl Propargyl Ethers | o-Dichlorobenzene | 180 | 2 - 12 | 75 - 95% | [6] |
Visual Guides and Workflows
Plausible Mechanistic Pathways for Isomer Formation
The diagram below illustrates the competing reaction pathways starting from 3-aminophenol that lead to the desired 5-amino-2H-chromene and the isomeric 7-amino-2H-chromene byproduct. The reaction proceeds via an electrophilic iminium intermediate formed from the enal and an amino acid catalyst.
Caption: Competing pathways in the synthesis of 5-amino-2H-chromene.
Troubleshooting Workflow for Poor Regioselectivity
This workflow provides a logical sequence of steps to follow when troubleshooting a synthesis that yields a mixture of regioisomers.
Caption: A step-by-step workflow for optimizing regioselectivity.
Key Experimental Protocol
Representative Protocol: L-Alanine Promoted Synthesis of a 5-Amino-2H-Chromene Derivative
This protocol is adapted from established methods for the synthesis of 2H-chromenes from resorcinols and can be used as a starting point for the synthesis of 5-amino-2H-chromenes.[2][3] Safety Note: Conduct all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
3-Aminophenol (1.0 equiv)
-
3-Methyl-2-butenal (1.5 equiv)
-
L-Alanine (1.0 equiv)
-
Toluene (degassed, to make a 0.1 M solution with respect to 3-aminophenol)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry the glassware and allow it to cool to room temperature under a stream of inert gas.
-
Charging the Flask: To the round-bottom flask, add 3-aminophenol (1.0 equiv) and L-alanine (1.0 equiv).
-
Add Solvent and Reactant: Add degassed toluene to achieve a 0.1 M concentration, followed by the addition of 3-methyl-2-butenal (1.5 equiv).
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction may take 18-48 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure (rotary evaporator).
-
Redissolve the crude residue in a minimal amount of dichloromethane.
-
-
Purification:
-
Purify the crude material using flash column chromatography on silica gel.
-
Note: To prevent streaking or degradation of the amino-product, it may be beneficial to use silica gel that has been pre-treated with 1% triethylamine in the eluent system.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified 5-amino-2H-chromene derivative.
-
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, and use ¹H NMR integration to determine the ratio of regioisomers if separation was not complete.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jmchemsci.com [jmchemsci.com]
- 5. 2H-Chromene synthesis [organic-chemistry.org]
- 6. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alternative Catalysts for Cleaner 2H-Chromen-5-amine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of alternative and green catalysts for the synthesis of 2H-chromen-5-amine and related 2-amino-4H-chromene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts for chromene synthesis? A1: Traditional synthesis methods often rely on hazardous reagents and produce significant waste.[1] Alternative and green catalysts offer numerous benefits, including the use of sustainable raw materials, non-toxic catalysts, milder reaction conditions, reduced energy consumption, shorter reaction times, and easier product purification.[1][2][3] Many of these catalysts are also reusable, making the process more cost-effective and environmentally friendly.[2][4]
Q2: What types of alternative catalysts are effective for synthesizing 2-amino-4H-chromenes? A2: A wide range of alternative catalysts has been successfully employed. These can be broadly categorized as:
-
Bio-organic Catalysts: Simple amino acids like L-proline and L-alanine are effective, sustainable, and bio-based options.[4][5][6]
-
Natural and Waste-Derived Catalysts: Materials like Bael Fruit Extract and chicken eggshell waste have been used as efficient, low-cost catalysts.[2]
-
Nanocatalysts: Various nanoparticles, including copper nanoparticles and magnetic nanocatalysts like nano-kaoline/BF3/Fe3O4, offer high efficiency and easy recovery.[2][7][8]
-
Metal Catalysts: More traditional but effective options include Ceric Ammonium Nitrate (CAN), gold-based catalysts, and palladium catalysts, often used in very low concentrations.[3][8][9]
-
Heterogeneous Photocatalysts: Novel systems like WO3/ZnO@NH2-EY can drive the reaction using light, offering a green energy source.[10]
Q3: How do I select the appropriate catalyst for my specific this compound synthesis? A3: The choice of catalyst depends on several factors, including the specific substrates (aldehyde, malononitrile, and phenol derivative), desired reaction conditions (solvent, temperature), and available equipment. For a truly "green" approach, consider naturally derived catalysts or amino acids.[2][4] For high efficiency and easy separation, magnetic nanocatalysts are an excellent choice.[7] The table below summarizing catalyst performance can help guide your decision.
Q4: What are some recommended "green" solvents for this reaction? A4: Many modern protocols for chromene synthesis emphasize the use of environmentally friendly solvents. A mixture of ethanol and water (1:1) has proven effective, particularly with bio-organic catalysts like L-proline.[4] In some cases, reactions can be performed under solvent-free conditions, which is an ideal green chemistry approach.[2][7][10] It's important to note that nonpolar solvents like toluene may be unsuitable for certain catalytic systems.[3]
Q5: Can the alternative catalysts be recovered and reused? A5: Yes, a significant advantage of many alternative catalysts, especially heterogeneous ones like nanocatalysts and certain bio-organic catalysts, is their reusability. For example, L-proline has been reused for five consecutive cycles without a significant loss of activity.[4] Similarly, photocatalysts and catalysts derived from waste can often be recovered and reused multiple times, though a slight decrease in catalytic activity may be observed.[2][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and related compounds using alternative catalysts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded or was not properly activated. 2. Incorrect Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction.[4] 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.[3] 4. Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Use a fresh batch of catalyst. For heterogeneous catalysts, ensure proper preparation and handling. 2. Optimize the catalyst loading. An initial screen from 5 to 15 mol% is often a good starting point. For L-proline, increasing the amount from 0.01g to 0.03g significantly boosted yield.[4] 3. Switch to a recommended solvent like an ethanol/water mixture or try solvent-free conditions.[4] 4. Optimize the reaction temperature. For many protocols, heating to 60-80°C is effective. |
| Catalyst Deactivation (During Reaction or Recycling) | 1. Reduction of Metal Center: Some metal catalysts, like Palladium(II), can be reduced to an inactive metallic state (e.g., Pd(0)) during the reaction.[11] 2. Leaching: The active catalytic species may leach from the solid support into the solution. 3. Fouling: The catalyst surface can be blocked by byproducts or starting materials. | 1. For Pd(II) catalysts, the addition of a mild oxidant like benzoquinone (BQ) can help prevent the formation of inactive Pd(0) species.[11] 2. Perform a hot filtration test to check for leaching. If leaching is confirmed, a different catalyst support or immobilization technique may be needed.[10] 3. After recovery, wash the catalyst with an appropriate solvent to remove adsorbed species before reuse. |
| Formation of Side Products / Poor Selectivity | 1. Reaction with Solvent: The solvent may participate in the reaction, leading to undesired byproducts. 2. Alternative Reaction Pathways: Depending on the catalyst and substrates, alternative cyclization can occur, leading to regioisomers or other heterocyclic products like benzofurans.[9] 3. Double Annulation: With highly reactive phenols like resorcinol, a second reaction can occur, leading to complex byproducts.[5] | 1. Use an inert solvent or switch to solvent-free conditions. 2. Screen different catalysts. For example, iron-based catalysts have shown good selectivity for the desired 6-endo-dig cyclization over the 5-exo-dig pathway.[9] 3. Adjust the stoichiometry of the reactants. Using the phenol as the limiting reagent can sometimes minimize double addition. |
| Difficulty in Catalyst Recovery | 1. Catalyst is Homogeneous: Catalysts like L-proline or Ceric Ammonium Nitrate dissolve in the reaction medium. 2. Catalyst Particles are too Fine: Nanocatalysts may be difficult to separate by simple filtration. | 1. For soluble catalysts like L-proline, after removing the organic solvent, the catalyst can be recovered from the aqueous layer.[4] 2. Use a magnetic nanocatalyst (e.g., nano-kaoline/BF3/Fe3O4), which can be easily recovered using an external magnet.[7] Alternatively, centrifugation may be required for non-magnetic nanoparticles. |
Data Presentation: Comparison of Alternative Catalysts
The following table summarizes the performance of various alternative catalysts for the synthesis of 2-amino-4H-chromene derivatives under optimized conditions.
| Catalyst | Starting Materials (Example) | Solvent | Temp. (°C) | Time | Yield (%) | Citation(s) |
| L-Proline | Aldehyde, Malononitrile, Resorcinol | EtOH/H₂O (1:1) | 60 | 10-30 min | 85-96 | [4] |
| Nano-kaoline/BF₃/Fe₃O₄ | Aldehyde, Malononitrile, Enolizable Cmpd. | Solvent-free | 80 | 10-15 min | 90-98 | [7] |
| Ceric Ammonium Nitrate (CAN) | Benzaldehyde, Malononitrile, Resorcinol | Ethanol | Reflux | 30 min | 92 | [3] |
| Chicken Eggshell Waste | Aldehyde, Malononitrile, Naphthol | Solvent-free | 100 | 10-15 min | 92-98 | [2] |
| L-Alanine | Resorcinol, Enals | Toluene | 110 | 18 h | ~90 | [5][6] |
| Hydroxyapatite-CoFe₂O₄ | Salicylaldehydes, Malononitrile | Ethanol | MW (300W) | 15 min | up to 88 | [12] |
| WO₃/ZnO@NH₂-EY | Aldehyde, Dimedone, Coumarin | Solvent-free | Green LED | 15-30 min | 90-98 | [10] |
Experimental Protocols
Protocol 1: L-Proline Catalyzed Synthesis of 2-amino-4H-chromene derivatives [4]
-
Setup: To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), and the appropriate phenol derivative (e.g., resorcinol, 1 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of an ethanol/water (1:1 v/v) solution, followed by L-proline (0.03 g).
-
Reaction: Stir the mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 10-30 minutes.
-
Workup: Upon completion, allow the mixture to cool to room temperature. The solid product often precipitates out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure 2-amino-4H-chromene derivative.
-
Catalyst Recovery: The aqueous filtrate containing L-proline can be washed with dichloromethane and reused for subsequent reactions.[4]
Protocol 2: Nano-kaoline/BF₃/Fe₃O₄ Catalyzed Solvent-Free Synthesis [7]
-
Setup: In a flask, mix the aldehyde (1 mmol), malononitrile (1 mmol), and an enolizable compound such as dimedone or 4-hydroxycoumarin (1 mmol).
-
Catalyst Addition: Add the nano-kaoline/BF₃/Fe₃O₄ magnetic catalyst (typically 5-10 mol%).
-
Reaction: Heat the solvent-free mixture to 80°C with stirring. Monitor the reaction by TLC until the starting materials are consumed (typically 10-15 minutes).
-
Workup: After cooling the reaction mixture to room temperature, add ethanol and stir for 5 minutes.
-
Catalyst Recovery: Place a strong magnet on the outside of the flask to immobilize the magnetic nanocatalyst. Decant the ethanol solution containing the product.
-
Isolation: Evaporate the ethanol to obtain the crude product, which can then be purified by recrystallization. The recovered catalyst can be washed with ethanol, dried, and reused.
Visualizations
Caption: General experimental workflow for screening and optimizing alternative catalysts.
Caption: Decision tree for troubleshooting low product yield in chromene synthesis.
References
- 1. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. jetir.org [jetir.org]
- 4. jmchemsci.com [jmchemsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanocatalyst [scientiairanica.sharif.edu]
- 8. benthamdirect.com [benthamdirect.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]
- 11. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2H-Chromen-5-amine
For Researchers, Scientists, and Drug Development Professionals
The 2H-chromen-5-amine scaffold is a valuable structural motif in medicinal chemistry and drug discovery. Its synthesis, however, is not straightforward and often requires a multi-step approach. This guide provides a comparative overview of two plausible synthetic routes to this target molecule, focusing on the formation of a key intermediate, 5-nitro-2H-chromene, followed by its reduction. The comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
The synthesis of this compound is most effectively approached via a two-stage strategy:
-
Synthesis of a 5-nitro-2H-chromene precursor. This can be achieved through various cyclization strategies starting from nitro-substituted aromatic precursors.
-
Reduction of the nitro group to the target 5-amino functionality.
This guide will compare two distinct methods for the first stage: a thermal Claisen rearrangement and a proposed Petasis-type condensation. The final reduction step is common to both routes.
Route 1: Thermal Claisen Rearrangement
This route involves the O-propargylation of a nitro-substituted phenol followed by a thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement) and subsequent cyclization to form the 2H-chromene ring. This method is particularly useful for synthesizing 2,2-disubstituted chromenes.
Experimental Workflow
Caption: Workflow for Route 1 via Claisen Rearrangement.
Detailed Experimental Protocols
Step 1a: Synthesis of 1-Nitro-3-(2-methylbut-3-yn-2-yloxy)benzene (Propargyl Ether Intermediate)
-
To a solution of 3-nitrophenol (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq.).
-
To this suspension, add 3-chloro-3-methyl-1-butyne (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with 1N NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude propargyl ether.
Step 1b: Synthesis of 5-Nitro-2,2-dimethyl-2H-chromene
-
Dissolve the crude propargyl ether from the previous step in N-methyl-2-pyrrolidone (NMP).
-
Heat the solution to reflux (approx. 202-204°C) and maintain for 18-24 hours.
-
Monitor the cyclization via TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (n-hexane/ethyl acetate mobile phase) to obtain 5-nitro-2,2-dimethyl-2H-chromene.
Route 2: Proposed Petasis-Type Condensation
This proposed route utilizes the Petasis reaction, a multi-component reaction involving a salicylaldehyde, an amine, and a vinylboronic acid. The reaction forms an intermediate that, upon heating, undergoes cyclization to the 2H-chromene with the elimination of the amine. This method offers the advantage of a one-pot chromene synthesis from readily available starting materials.
Experimental Workflow
Caption: Proposed Workflow for Route 2 via Petasis-Type Reaction.
Detailed Experimental Protocols
Step 2a: Synthesis of 5-Nitro-2H-chromene
-
In a round-bottom flask, suspend 4-nitrosalicylaldehyde (1.0 eq.) in toluene.
-
Add a secondary amine, such as diethylamine (1.1 eq.), and stir for 10 minutes at room temperature.
-
Add vinylboronic acid (1.5 eq.) to the mixture.
-
Stir the reaction at room temperature for 24 hours to form the intermediate adduct.
-
Heat the reaction mixture to reflux for 8-12 hours to induce cyclization and elimination of the amine.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-nitro-2H-chromene.
Final Step: Reduction of the Nitro Group
This step is common to both routes and involves the chemoselective reduction of the nitro group to an amine. Reduction using stannous chloride (SnCl2) is a reliable method that is tolerant of the chromene double bond.
Detailed Experimental Protocol
Synthesis of this compound
-
Dissolve the 5-nitro-2H-chromene derivative (from either Route 1 or 2) (1.0 eq.) in ethanol.
-
Add stannous chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the resulting mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.[2]
Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative aspects of the two routes for the synthesis of the 5-nitro-2H-chromene intermediate.
| Parameter | Route 1: Thermal Claisen Rearrangement | Route 2: Proposed Petasis-Type Condensation |
| Starting Materials | 3-Nitrophenol, 3-Chloro-3-methyl-1-butyne | 4-Nitrosalicylaldehyde, Vinylboronic Acid, Secondary Amine |
| Number of Steps | Two (Ether formation, then cyclization) | One-pot (Adduct formation and cyclization) |
| Reaction Temperature | High (Reflux in NMP, >200°C) | Moderate to High (RT for adduct, reflux in toluene for cyclization) |
| Typical Yields | Moderate to Good (Literature on similar, non-nitrated systems suggests 60-80% over two steps) | Moderate (Literature on similar systems suggests 50-70%) |
| Scalability | Can be challenging due to high temperatures. | Generally scalable. |
| Key Advantages | Reliable for 2,2-disubstituted chromenes. | Convergent, one-pot synthesis. Milder initial conditions. |
| Potential Challenges | High temperatures may not be suitable for all substrates. NMP is a high-boiling point solvent that can be difficult to remove. | A specific literature precedent for 4-nitrosalicylaldehyde is lacking. Boronic acids can be expensive. |
Conclusion
Both routes present viable, albeit different, approaches to the synthesis of the key 5-nitro-2H-chromene intermediate, which can then be readily converted to this compound.
-
Route 1 (Claisen Rearrangement) is a well-established, though potentially harsh, method for the synthesis of 2,2-disubstituted chromenes. Its main drawback is the high temperature required for the cyclization step.
-
Route 2 (Petasis-Type Condensation) offers a more elegant, one-pot solution that may be more amenable to a wider range of substrates due to its milder initial conditions. However, this specific application to 4-nitrosalicylaldehyde remains to be experimentally validated in the literature.
The final reduction of the nitro group is a standard and high-yielding transformation. The choice between Route 1 and Route 2 will ultimately depend on the availability of starting materials, the desired substitution pattern on the chromene ring, and the researcher's tolerance for high-temperature reactions versus the development of a novel application of a multi-component reaction.
References
"biological activity of 2H-chromen-5-amine versus other amino-chromenes"
A comprehensive review of the pharmacological potential of various amino-chromene scaffolds, offering insights into their anticancer, anti-inflammatory, and enzyme-inhibitory activities. This guide presents key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to aid researchers in drug discovery and development.
While the broad class of amino-chromenes has garnered significant attention for its diverse biological activities, a direct comparative analysis of 2H-chromen-5-amine with other amino-chromene isomers is limited by the current lack of specific published data on the former. However, extensive research on various other amino-chromene derivatives provides a valuable framework for understanding the structure-activity relationships within this promising class of heterocyclic compounds. This guide summarizes the biological activities of several key amino-chromene scaffolds, presenting available quantitative data, experimental protocols, and the signaling pathways they modulate.
Comparative Biological Activity of Amino-Chromene Derivatives
The biological activity of amino-chromenes is significantly influenced by the position of the amino group and the nature of other substituents on the chromene ring. The following tables summarize the inhibitory activities of different classes of amino-chromene derivatives against various biological targets.
Anticancer and Telomerase Inhibitory Activity
Table 1: Antiproliferative and Telomerase Inhibitory Activity of 2H-Chromen Derivatives
| Compound Class | Specific Derivative | Target Cell Line/Enzyme | IC50 | Reference |
| Dihydropyrazole-2H-chromen | Compound 10a | Telomerase | 0.98 ± 0.11 µM | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity
Table 2: Anti-inflammatory Activity of 2H-Chromene Derivatives
| Compound Class | Specific Derivative | Target | IC50 | Reference |
| 2H-Chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates | Compound 5k | TNF-α | 0.047 ± 0.001 µM | [2] |
| 2H-Chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates | Compound 5l | TNF-α | 0.070 ± 0.002 µM | [2] |
| 2H-Chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates | Compound 8f | TNF-α | 0.142 ± 0.001 µM | [2] |
| Standard | Prednisolone | TNF-α | 0.033 ± 0.002 µM | [2] |
TNF-α: Tumor Necrosis Factor-alpha, a pro-inflammatory cytokine.
Kinase Inhibitory Activity
Table 3: Kinase Inhibitory Activity of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine Derivatives
| Compound Class | R7 Substituent | R8 Substituent | Target Kinase | IC50 (nM) | Reference |
| 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine | Isopropyl | H | TBK1 | 210 | [3] |
| 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine | Isopropyl | H | IKKε | 330 | [3] |
TBK1: TANK-binding kinase 1; IKKε: Inhibitor of nuclear factor kappa-B kinase epsilon. Both are key kinases in inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Telomerase Inhibition Assay
The inhibitory activity against telomerase is determined using a telomeric repeat amplification protocol (TRAP) assay. This assay typically involves the following steps:
-
Preparation of Cell Lysates: Cancer cells (e.g., HepG2) are lysed to extract proteins, including telomerase.
-
TRAP Reaction: The cell lysate is incubated with a substrate oligonucleotide, dNTPs, and a Taq polymerase. The telomerase in the lysate adds telomeric repeats to the substrate.
-
PCR Amplification: The telomerase products are then amplified by PCR.
-
Detection: The amplified products are visualized by gel electrophoresis. The intensity of the bands corresponds to the telomerase activity.
-
IC50 Determination: The assay is performed with varying concentrations of the test compound. The concentration that inhibits 50% of the telomerase activity is determined as the IC50 value.
Caption: Workflow for the Telomerase Inhibition Assay.
TNF-α Inhibition Assay
The anti-inflammatory activity is often assessed by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Macrophages are cultured in appropriate media.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS to induce the production of TNF-α.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in TNF-α production compared to the LPS-stimulated control is calculated as the IC50.
Kinase Inhibition Assay
The inhibitory effect on kinases such as TBK1 and IKKε can be determined using a variety of in vitro kinase assay formats, such as radiometric assays or fluorescence-based assays.
-
Reagents: Recombinant human TBK1 or IKKε enzyme, a suitable substrate (e.g., a peptide or protein), and ATP are required.
-
Reaction Setup: The kinase, substrate, and test compound at different concentrations are incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP. For radiometric assays, [γ-³²P]ATP is used.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination: The reaction is stopped, typically by adding a strong acid or a chelating agent.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the radioactivity. In fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of the inhibitor.
Signaling Pathways
Amino-chromenes have been shown to modulate several important signaling pathways implicated in cancer and inflammation.
Wnt/β-catenin Signaling Pathway
Some 2H-chromen derivatives have been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and tumor growth.
Caption: Wnt/β-catenin Signaling Pathway Inhibition.
TLR4/MAPK Inflammatory Signaling Pathway
The anti-inflammatory effects of some amino-chromenes are mediated through the inhibition of the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) signaling pathways.
Caption: TLR4/MAPK Inflammatory Pathway Inhibition.
References
- 1. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Cross-Referencing of 2H-Chromen-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for 2H-chromen-5-amine. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from the parent 2H-chromene scaffold and related substituted analogs to predict and cross-reference its spectral characteristics. The information herein is intended to support researchers in the identification, characterization, and quality control of novel chromene derivatives.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for relevant reference compounds. These data points serve as a basis for predicting the spectral features of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound Name | Solvent | Chemical Shift (δ) ppm and Multiplicity | Reference |
| Predicted this compound | CDCl₃ | Aromatic Protons (H6, H7, H8): ~6.5-7.2 ppm (complex multiplets)Vinyl Protons (H3, H4): ~5.6-6.5 ppm (doublets)Methylene Protons (H2): ~4.7 ppm (doublet or multiplet)Amine Protons (NH₂): Broad singlet, variable shift | Inferred |
| 4-hydroxy-2H-chromene | Not specified | Not specified in abstract | [1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound Name | Solvent | Chemical Shift (δ) ppm | Reference |
| Predicted this compound | CDCl₃ | Aromatic C-NH₂ (C5): ~140-150 ppmOther Aromatic Carbons: ~110-130 ppmVinyl Carbons (C3, C4): ~120-130 ppmMethylene Carbon (C2): ~65-75 ppm | Inferred |
| 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid ethylester | Not specified | Full spectrum available in source | [2] |
| 4-hydroxy-2H-chromen-2-one | Not specified | Full spectrum available in source | [3] |
Table 3: FT-IR Spectroscopic Data
| Compound Name | Technique | Key Absorption Bands (cm⁻¹) | Reference |
| Predicted this compound | KBr Pellet or Thin Film | N-H Stretching: 3300-3500 (two bands for primary amine)C-H Aromatic Stretching: ~3000-3100C-H Aliphatic Stretching: ~2850-2950C=C Aromatic Stretching: ~1500-1600C-N Stretching: ~1250-1350C-O-C Stretching: ~1200-1250 | Inferred |
| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | ATR | 2972 (C-H), 1729, 1685 (C=O), 1585 (arom.), 1216, 1185, 1114 (C-O) | [4] |
Table 4: Mass Spectrometry Data
| Compound Name | Ionization Method | Key Fragments (m/z) and Interpretation | Reference |
| Predicted this compound | Electron Ionization (EI) | Molecular Ion (M⁺): Expected at m/z = 147Major Fragments: Retro-Diels-Alder fragmentation is common for chromenes. Loss of the amino group and fragments from the pyran ring. | Inferred |
| Carbazole-derived 2H-chromenes | Electrospray | Major fragmentation occurs by cleavage of the γ-bond relative to the carbocation center. Common losses include CH₃, CO, and the phenyl ring.[5] | [5] |
| 3-Nitro-2H-chromenes | Electron Impact (EI) | The molecular ion peak is typically appreciable.[6] | [6] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrumentation: The spectra are recorded on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: A typical ¹H NMR experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative results, a longer relaxation delay is used.
-
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans are required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0.00 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR):
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the range of 4000-400 cm⁻¹.
-
-
KBr Pellet (for solid samples):
-
Sample Preparation: A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) for volatile compounds. The sample is vaporized in the ion source.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Electrospray tandem mass spectrometry of 2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectra of 3-nitro-2H-chromenes and 3-nitrochromans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Quantitative Analysis of 2H-Chromen-5-amine in a Mixture
This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of 2H-chromen-5-amine in a mixture: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of compounds with a UV chromophore, such as this compound. Its suitability is dependent on the complexity of the sample matrix and the required sensitivity.
Data Presentation: HPLC-UV Performance Characteristics
The following table summarizes typical performance data for the quantitative analysis of aromatic amines and related compounds using HPLC-UV, based on published methods for structurally similar molecules.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 10 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 500 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Retention Time (min) | 5 - 15 |
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify this compound in a sample mixture using HPLC-UV.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
This compound reference standard
-
Sample containing this compound
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from the expected sample concentration down to the LOQ.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (or a buffer like ammonium acetate) in an isocratic or gradient elution mode. A common starting point is 60:40 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Quantification:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating the peak area from the calibration curve.
-
Mandatory Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for quantitative analysis using HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex mixtures or trace amounts of this compound. The use of multiple reaction monitoring (MRM) allows for highly specific detection.
Data Presentation: LC-MS/MS Performance Characteristics
The following table summarizes typical performance data for the quantitative analysis of aromatic amines using LC-MS/MS.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Retention Time (min) | 2 - 10 |
Experimental Protocol: LC-MS/MS Analysis
Objective: To quantify this compound in a complex mixture with high sensitivity and selectivity using LC-MS/MS.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 or HILIC analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium formate (for mobile phase modification)
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog of this compound)
-
Sample containing this compound
-
Standard laboratory glassware and consumables
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and internal standard.
-
Prepare calibration standards containing a fixed concentration of the internal standard.
-
Prepare sample solutions, adding the same fixed concentration of the internal standard to each.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Determine the precursor ion (Q1) for this compound (the protonated molecule, [M+H]⁺).
-
Optimize the collision energy to identify the most abundant and stable product ion (Q3).
-
Establish a specific Q1/Q3 transition for quantification.
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and gas flows.
-
-
Analysis and Quantification:
-
Inject the calibration standards and samples.
-
Integrate the peak areas for the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Mandatory Visualization: LC-MS/MS Experimental Workflow
Caption: Workflow for quantitative analysis using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile or polar compounds like this compound, derivatization is often required to improve volatility and chromatographic performance.
Data Presentation: GC-MS Performance Characteristics
The following table presents expected performance data for the GC-MS analysis of derivatized aromatic amines.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 20 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
| Retention Time (min) | 10 - 25 |
Experimental Protocol: GC-MS Analysis
Objective: To quantify this compound in a sample mixture following derivatization using GC-MS.
Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Sample containing this compound
-
Reaction vials, heating block, and other standard laboratory equipment
Procedure:
-
Derivatization:
-
To a known amount of the dried sample extract or standard, add a suitable solvent (e.g., pyridine) and the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.
-
-
Standard and Sample Preparation:
-
Prepare a series of calibration standards of the derivatized this compound.
-
Prepare the derivatized sample for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
-
-
Analysis and Quantification:
-
Inject the derivatized standards and samples.
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from the peak areas of the selected ions versus concentration.
-
Mandatory Visualization: GC-MS Experimental Workflow
Caption: Workflow for quantitative analysis using GC-MS.
Comparative Efficacy Analysis of 2H-Chromene Derivatives Against Established Anti-Inflammatory Agents
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of a representative 2H-chromene derivative, herein used as a proxy for the broader class of 2H-chromen-5-amines, against established therapeutic agents. Due to the limited public data on the specific molecule 2H-chromen-5-amine, this guide utilizes data from a structurally related and well-characterized 2H-chromene derivative, compound 5i (a 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate) , which has demonstrated potent anti-inflammatory activity. The comparison is made with a standard corticosteroid, Prednisolone , and a leading biologic TNF-α inhibitor, Adalimumab .
The primary focus of this comparison is the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a range of inflammatory disorders.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro efficacy of the selected compounds in inhibiting TNF-α production. The data for compound 5i and Prednisolone are derived from studies on lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[1] The data for Adalimumab is based on its neutralization of TNF-α-mediated cellular cytotoxicity.
| Compound | Class | Target | In Vitro Efficacy (IC50) |
| Compound 5i | 2H-Chromene Derivative | TNF-α Production | 0.423 µM[1] |
| Prednisolone | Corticosteroid | TNF-α Production | 0.033 µM[1] |
| Adalimumab | Monoclonal Antibody | TNF-α Neutralization | ~4.93 nM |
Note: A lower IC50 value indicates higher potency.
Experimental Protocols
A detailed methodology for a key in vitro experiment is provided below.
In Vitro TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines a representative method for determining the in vitro anti-inflammatory activity of test compounds by measuring the inhibition of TNF-α secretion from LPS-stimulated RAW 264.7 cells.
1. Cell Culture and Seeding:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Compound 5i, Prednisolone).
-
The cells are pre-incubated with the compounds for 1-2 hours.
3. LPS Stimulation:
-
Following pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.
-
A set of wells with untreated cells and another with only LPS-stimulated cells serve as negative and positive controls, respectively.
4. Incubation and Supernatant Collection:
-
The plates are incubated for 24 hours.
-
After incubation, the plates are centrifuged, and the cell culture supernatants are collected for TNF-α measurement.
5. TNF-α Quantification (ELISA):
-
The concentration of TNF-α in the supernatants is quantified using a commercial Mouse TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader at 450 nm.
6. Data Analysis:
-
The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of TNF-α production) is determined by plotting a dose-response curve.
Mandatory Visualizations
Signaling Pathway
References
Safety Operating Guide
Proper Disposal Procedures for 2H-Chromen-5-Amine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal protocols for 2H-chromen-5-amine, a compound requiring careful handling due to its potential toxicity and environmental hazards. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and regulatory compliance.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures. Facilities should be equipped with an eyewash station and a safety shower[1].
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and absorption. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat, long-sleeved | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of dust or vapors. |
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation or a rash develops. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
Spill Management and Cleanup
In the case of a spill, the primary objective is to contain the material safely and prevent its spread into the environment.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.
Disposal Procedures
The recommended primary disposal method for this compound and its contaminated waste is through an approved hazardous waste disposal facility. Do not allow this chemical to enter the sewer system or waterways[1].
For laboratories equipped for chemical treatment, a degradation procedure for aromatic amines can be employed to reduce the hazard before final disposal. The following protocol is adapted from general guidelines for the chemical destruction of aromatic amines.
Experimental Protocol: Chemical Degradation of this compound
-
Preparation: In a fume hood, prepare a dilute solution of the this compound waste.
-
Oxidation: Slowly add a solution of potassium permanganate to the amine solution with stirring. The permanganate will oxidize the amine group, breaking down the compound.
-
Neutralization: After the reaction is complete (indicated by a color change), neutralize the excess permanganate by adding a reducing agent, such as sodium bisulfite, until the purple color disappears.
-
Disposal: The resulting solution should be neutralized to a pH of 7 and can then be collected for disposal as hazardous aqueous waste.
Logical Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
